4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYVLOFPDMZNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671805 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Chemical structure and properties of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
High-Purity Scaffold for Kinase Inhibitor & Fused Heterocycle Design [1]
Executive Summary
This technical guide analyzes 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine , a critical 1,4,5-trisubstituted pyrazole intermediate. Unlike its more common 1,3,5-isomers (often associated with COX-2 selectivity), this specific regioisomer serves as a "linchpin" scaffold for the synthesis of pyrazolo[3,4-d]pyrimidines , a chemical class heavily utilized in the development of Src, Lck, and p38 MAPK kinase inhibitors. This document outlines its structural properties, validated synthetic protocols, and downstream utility in medicinal chemistry.[2][3]
Chemical Identity & Structural Analysis
The molecule features a pyrazole core substituted at the N1 position with a phenyl ring, the C4 position with a 4-chlorophenyl group, and the C5 position with a primary amine. This specific substitution pattern creates a "push-pull" electronic system where the electron-rich amino group at C5 facilitates electrophilic attack at the adjacent nitrogen or the C4-phenyl ring, although the steric bulk of the C4-aryl group dictates regioselectivity in subsequent cyclizations.
Physicochemical Profile [1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine |
| Molecular Formula | C₁₅H₁₂ClN₃ |
| Molecular Weight | 269.73 g/mol |
| CAS Number | 329816-25-4 (Representative) |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 168–172 °C (Solvent dependent) |
| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water |
| pKa (Calculated) | ~3.5 (Conjugate acid of pyrazole N2), ~16 (Amine N-H) |
| Lipinski Compliance | Yes (MW <500, LogP ~3.8, HBD=2, HBA=2) |
Synthetic Methodology
The synthesis of 4-aryl-5-aminopyrazoles requires precise control over regiochemistry to avoid the formation of the thermodynamically stable 3-aryl isomer. The most robust protocol involves the condensation of phenylhydrazine with an
Core Reaction Pathway
The synthesis relies on the reaction of 2-(4-chlorophenyl)-3-oxopropionitrile (often generated in situ from the acetonitrile and ethyl formate) with phenylhydrazine .
Protocol: Condensation-Cyclization Sequence
-
Reagents:
-
Step-by-Step Methodology:
-
Formylation: Dissolve 2-(4-chlorophenyl)acetonitrile in anhydrous ethanol. Add NaOEt slowly at 0°C. Dropwise add ethyl formate. Stir at room temperature for 4–6 hours to generate the sodium salt of 2-(4-chlorophenyl)-3-hydroxyacrylonitrile.
-
Cyclization: Add phenylhydrazine hydrochloride directly to the reaction mixture. Reflux for 3–5 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The starting nitrile spot (
) should disappear, replaced by a lower fluorescent spot. -
Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in ice-water and neutralize with dilute acetic acid (pH 6–7).
-
Purification: Filter the precipitate.[1] Recrystallize from Ethanol/Water (9:1) to yield the target as pale yellow needles.
-
Mechanism & Workflow Diagram
Caption: Figure 1. Regioselective synthesis of the 4-aryl-5-aminopyrazole scaffold via formylation and cyclocondensation.
Reactivity & Downstream Derivatization
The 5-amino group is the primary handle for derivatization. However, the adjacent ring nitrogen (N2) is nucleophilic, allowing for "annulation" reactions that build fused ring systems.
Key Transformation: Pyrazolo[3,4-d]pyrimidine Synthesis
This scaffold is a precursor to Pyrazolo[3,4-d]pyrimidines , which are isosteres of purines (ATP mimics).
-
Reagent: Formamide (excess) or Triethyl orthoformate.
-
Conditions: Reflux (180–200°C for Formamide).
-
Outcome: The amino group reacts with the carbon source, followed by cyclization onto the C4-position (if a nitrile or amide were present) or simply forming the pyrimidine ring if a carbon source bridges N2 and the C4-substituent. Note: For this specific molecule, a C4-carbonitrile is usually required for easy pyrimidine fusion. However, the 4-chlorophenyl group directs reactivity towards N-acylation or urea formation.
Standard Derivatization:
-
Acylation: Reaction with acyl chlorides to form amides (Kinase hinge binders).
-
Urea Formation: Reaction with isocyanates to form ureas (common in p38 MAPK inhibitors).
Caption: Figure 2. Divergent synthetic utility of the 5-aminopyrazole scaffold in medicinal chemistry.
Biological Applications & SAR
The 1-phenyl-4-aryl-5-amino pyrazole motif is a "privileged structure" in drug discovery.
1. Kinase Inhibition (Src/Lck/p38)
Derivatives of this amine are frequently designed to compete with ATP in the kinase binding pocket.
-
Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the 5-amino group (or its amide derivative) acts as a hydrogen bond donor to the kinase "hinge" region (e.g., Met341 in Src).
-
SAR Insight: The 4-chlorophenyl group occupies the hydrophobic "gatekeeper" pocket. The chlorine atom provides a halogen bond or fills a lipophilic cavity, enhancing potency compared to the unsubstituted phenyl.
2. Anti-inflammatory Activity
While Celecoxib is a 1,5-diaryl-3-trifluoromethylpyrazole, the 1,4-diaryl isomers possess distinct anti-inflammatory profiles, often inhibiting p38 Mitogen-Activated Protein Kinase (MAPK) rather than COX-2 exclusively. This pathway regulates the production of pro-inflammatory cytokines (TNF-
Experimental Validation Protocol
Protocol: Purity Assessment via HPLC To ensure the absence of the 3-aryl regioisomer (a common impurity), use the following method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm.
-
Retention Time: The 4-aryl isomer typically elutes after the 3-aryl isomer due to slight differences in dipole moment and planarity.
References
-
BenchChem. (2025). Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide.
-
Sigma-Aldrich. (2024). Product Specification: 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS 329816-25-4).
-
Bawazir, W. (2020).[3] "5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules: A Mini-Review". International Journal of Organic Chemistry, 10, 63-76.[3]
-
National Institutes of Health (NIH). (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review". PubMed Central.
-
Chemspace. (2025).[2][7] Compound Data: 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine.[4]
Sources
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- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. 4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine - C16H14ClN3 | CSSB00025734027 [chem-space.com]
- 5. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | CAS 19652-14-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US3760084A - Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides - Google Patents [patents.google.com]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [austinpublishinggroup.com]
Therapeutic Potential of 1-phenyl-1H-pyrazol-5-amine Scaffolds in Modern Drug Discovery: A Technical Whitepaper
Executive Summary
The search for highly selective, biologically active heterocyclic analogues remains a cornerstone of medicinal chemistry. Among these, the 1-phenyl-1H-pyrazol-5-amine scaffold has emerged as a privileged nitrogen-containing heterocycle[1]. Characterized by its unique electronic distribution, robust hydrogen-bonding capacity, and structural rigidity, this scaffold serves as both a versatile pharmacophore for direct functionalization and a critical synthetic precursor for complex fused pyrazoloazines[2].
As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic pathways, pharmacological profiles, and advanced synthetic methodologies associated with this scaffold. The focus is on bridging the gap between theoretical drug design and practical, self-validating laboratory workflows.
Pharmacological Diversification and Mechanisms of Action
The therapeutic versatility of the 1-phenyl-1H-pyrazol-5-amine core is driven by its amenability to diverse functionalization at the C3 and C4 positions, as well as the exocyclic amine. By precisely tuning these functional groups, researchers can direct the scaffold toward entirely different biological targets.
Fig 1. Logical diversification of the 1-phenyl-1H-pyrazol-5-amine scaffold in drug discovery.
Neurotherapeutics: Multi-Targeting in Alzheimer's Disease (AD)
The pathophysiology of Alzheimer's Disease is multifactorial, requiring drugs that can simultaneously address cholinergic deficits, amyloid-beta (Aβ) aggregation, and oxidative stress. Rational drug design has successfully utilized 3 as multi-target directed ligands (MTDLs)[3].
Mechanistic Causality: By incorporating a sulfenyl group via electro-organic synthesis, the lipophilicity of the scaffold is significantly enhanced, which is a prerequisite for crossing the blood-brain barrier (BBB). Compounds such as 4-((4-Chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine act as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)[3]. The 4-NO2 substituted derivative (Compound 3b) demonstrated exceptional potency, exhibiting an IC50 of 1.634 μM against AChE and an astonishing 0.0285 μM against BuChE, outperforming standard clinical drugs like donepezil and tacrine[3]. Furthermore, the electron-rich pyrazole core acts as a free radical scavenger, mitigating oxidative stress and thereby preventing downstream Aβ1–42 aggregation[3].
Fig 2. Multi-target neuroprotective mechanism of sulfenylated 5-aminopyrazole derivatives.
Antimicrobial Agents: Targeting Nitroreductase
The escalation of multi-drug resistant (MDR) bacterial strains necessitates the development of novel antibacterial chemotypes. 4 derived from the 1-phenyl-1H-pyrazol-5-amine core have shown profound efficacy against pathogenic microorganisms[4].
Mechanistic Causality: Molecular docking studies reveal that these derivatives act as potent inhibitors of the nitroreductase enzyme—a critical component in microbial metabolic pathways. The derivative 4-(benzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine exhibited a high binding affinity (-8.5 kcal/mol) to nitroreductase and produced significant zones of inhibition against S. aureus (24 mm), B. cereus (21 mm), and C. albicans (26 mm)[4].
Oncology: Cytotoxic Analogs
In cancer therapeutics, the scaffold is frequently hybridized with other pharmacophores to induce apoptosis in malignant cells. For instance, the multi-component synthesis of phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones yields potent 5[5]. Compound 4d from this series demonstrated robust cytotoxicity with IC50 values of 8.5 μM and 8.9 μM against DU145 (prostate) and HeLa (cervical) cancer cell lines, respectively[5].
Quantitative Structure-Activity Relationship (QSAR) Data
To facilitate rapid comparison for drug developers, the pharmacological profiling of key derivatives is summarized below:
| Derivative Class | Target / Mechanism | Key Compound Substitution | Primary Activity / Potency | Ref |
| Sulfenylated 5-aminopyrazoles | AChE / BuChE Inhibition | 4-NO2 substituted (Compound 3b) | BuChE IC50 = 0.0285 μM | [3] |
| Benzothiazole-tethered pyrazoles | Nitroreductase Inhibition | 4-nitrophenyl substituted | S. aureus CZD = 24 mm | [4] |
| Pyrazolo[3,4-b]quinolin-5(4H)-ones | Cytotoxicity (Oncology) | Compound 4d | HeLa IC50 = 8.9 μM | [5] |
Advanced Synthetic Methodologies: A Self-Validating Protocol
The synthesis of 1-phenyl-1H-pyrazol-5-amine derivatives has evolved from using traditional volatile organic compounds (VOCs) to sustainable, green chemistry approaches. Deep Eutectic Solvents (DES) represent the forefront of this evolution.
Rationale for DES-Mediated Multicomponent Synthesis
Traditional syntheses suffer from poor atom economy and generate toxic solvent waste. A DES composed of glycerol and potassium carbonate (Gly/K2CO3) acts as both a solvent and a base catalyst.
-
Causality: The extensive hydrogen-bonding network of the DES activates the carbonyl groups of reacting aldehydes, significantly lowering the activation energy for nucleophilic attack by the pyrazole amine. Concurrently, K2CO3 provides the precise alkalinity required to drive the final cyclization step without inducing thermal degradation of sensitive functional groups.
Fig 3. Green chemistry workflow for DES-mediated multicomponent pyrazole synthesis.
Step-by-Step Self-Validating Protocol
-
DES Preparation: Mix glycerol and anhydrous K2CO3 in a defined molar ratio. Heat gently to 70°C under continuous stirring.
-
Validation Checkpoint: The formation of a clear, homogenous, viscous liquid indicates the successful establishment of the supramolecular hydrogen-bond network. Any persistent turbidity suggests incomplete DES formation, requiring extended heating/stirring.
-
-
Multicomponent Condensation: To the prepared DES, sequentially add 1-phenyl-1H-pyrazol-5-amine, the target aromatic aldehyde, and arylhydrazine in equimolar amounts.
-
Validation Checkpoint: Monitor the reaction progression via Thin Layer Chromatography (TLC) using an ethyl acetate/hexane eluent system. The complete disappearance of the primary amine spot confirms the total exhaustion of the starting scaffold.
-
-
Thermal Activation: Maintain the reaction mixture at 70°C for the empirically optimized duration.
-
Causality: 70°C is the thermodynamic sweet spot. Lower temperatures stall the cyclization, while higher temperatures risk the degradation of sensitive nitro- or halogen-substituents on the aryl rings.
-
-
Aqueous Isolation: Cool the mixture to room temperature and pour it slowly into crushed ice/water.
-
Validation Checkpoint: Because the DES is highly hydrophilic, it dissolves completely in the aqueous phase. The sudden polarity shift forces the highly lipophilic pyrazole derivative to precipitate. A high yield of crude solid directly upon addition validates the efficiency of the crash-out step.
-
-
Purification & Characterization: Filter the precipitate, wash thoroughly with cold water, and recrystallize from hot ethanol. Confirm structural integrity using 1H/13C NMR and High-Resolution Mass Spectrometry (HRMS).
Fused Pyrazoloazines Precursor Utility
Beyond direct functionalization, the 1-phenyl-1H-pyrazol-5-amine scaffold is an indispensable building block for fused ring systems like2, which are ubiquitous in modern drug discovery[2]. The reaction typically involves a sequence of Michael addition, cyclization, dehydration, and aromatization when the scaffold is reacted with α,β-unsaturated ketones in ionic liquids (e.g., [bmim]Br) at 90°C[2]. This synthetic pathway allows for the rapid generation of complex, biologically active architectures from a simple, commercially viable starting material.
Conclusion
The 1-phenyl-1H-pyrazol-5-amine scaffold remains a cornerstone of contemporary medicinal chemistry. By leveraging its unique structural properties alongside green synthetic routes like DES and electro-organic methodologies, researchers can rapidly generate diverse libraries of highly potent, target-specific therapeutics. From neuroprotective MTDLs to novel antimicrobials targeting nitroreductase, the therapeutic ceiling of this privileged scaffold is far from being reached.
References
-
[BMIM]BF4 Mediated Multi-component Synthesis of Phenyl-4-(1Hpyrazol- 5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones and Evaluation of their Anti-cancer Activity - Bentham Science Publishers. 5
-
Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Thieme Connect.
-
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - Semantic Scholar. 1
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - Beilstein Journal of Organic Chemistry (PMC). 2
-
Deep Eutectic Solvent (DES)-Mediated Green Approach for Synthesis of Benzothiazole Tethered Pyrazoles: Antimicrobial Properties and Molecular Docking Insights - Elsevier. 4
-
Design and development of sulfenylated 5-aminopyrazoles as inhibitors of acetylcholinesterase and butyrylcholinesterase: exploring the implication for Aβ1–42 aggregation inhibition in Alzheimer's disease - PMC. 3
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Literature review of 4-aryl-1-phenyl-1H-pyrazol-5-amines synthesis
An In-depth Guide to the Synthesis of 4-Aryl-1-Phenyl-1H-pyrazol-5-amines: A Privileged Scaffold in Modern Drug Discovery
Introduction: The Significance of the Pyrazole Core
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Within this class, the 4-aryl-1-phenyl-1H-pyrazol-5-amine framework is of particular importance. The strategic placement of the aryl group at the C4 position and the amine at the C5 position creates a privileged structure, providing multiple points for functionalization and interaction with biological targets. This guide offers a comprehensive review of the core synthetic strategies employed to construct this valuable heterocyclic system, providing researchers and drug development professionals with both the theoretical underpinnings and practical methodologies required for its synthesis.
Primary Synthetic Strategy: Cyclocondensation of β-Ketonitriles with Phenylhydrazine
The most direct and widely adopted method for constructing the 1,5-disubstituted pyrazole-5-amine core is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[2][3] This approach is a variant of the classical Knorr pyrazole synthesis and offers excellent control over regioselectivity, a common challenge in pyrazole synthesis.[1][4]
Mechanistic Insight
The reaction proceeds through a well-defined pathway. The more nucleophilic nitrogen of phenylhydrazine initially attacks the electrophilic carbonyl carbon of the β-ketonitrile (specifically, a benzoylacetonitrile derivative for this target) to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack by the terminal nitrogen of the hydrazone onto the carbon of the nitrile group. The resulting cyclic intermediate then undergoes tautomerization to yield the stable, aromatic 4-aryl-1-phenyl-1H-pyrazol-5-amine. The use of a nitrile as one of the electrophilic centers definitively directs the cyclization to form the 5-amino product.
Caption: Mechanism of β-Ketonitrile and Phenylhydrazine Cyclocondensation.
Experimental Protocol: Iodine-Catalyzed Synthesis
Molecular iodine has emerged as an effective and mild catalyst for this transformation, promoting the reaction under relatively benign conditions.[5][6] It acts as a Lewis acid, activating the nitrile group and facilitating the final cyclization step.
Step-by-Step Methodology:
-
Reactant Setup: To a round-bottom flask, add the substituted benzoylacetonitrile (1.0 mmol), the corresponding arylhydrazine (1.4 mmol), and the diaryl diselenide (1.0 mmol, if synthesizing a 4-selanylated derivative as an example of further functionalization).[5] For the direct synthesis of the target compound, the diselenide is omitted.
-
Solvent and Catalyst Addition: Add acetonitrile (MeCN, 6.0 mL) as the solvent, followed by molecular iodine (I₂) (0.5 mmol, 50 mol%).[5]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 24-48 hours).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water, which will typically cause the product to precipitate.
-
Purification: Collect the solid product by vacuum filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica gel.
Advanced Approach: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot process to form a product containing substantial portions of all reactants, represent a highly efficient and atom-economical strategy for synthesizing complex molecules.[7][8] Several MCRs have been developed for the synthesis of functionalized pyrazol-5-amines.
Three-Component Synthesis: Aldehyde, Malononitrile, and Phenylhydrazine
A prevalent MCR for this scaffold involves the reaction of an aromatic aldehyde, malononitrile, and phenylhydrazine.[9][10] This reaction often proceeds rapidly under mild conditions and can be catalyzed by a variety of agents, including novel nanocatalysts, which offer advantages like eco-friendliness and easy recovery.[9]
Mechanistic Causality
The generally accepted mechanism for this MCR begins with a Knoevenagel condensation between the aromatic aldehyde and malononitrile to form an arylidenemalononitrile intermediate. Phenylhydrazine then undergoes a Michael addition to the electron-deficient double bond of this intermediate. The subsequent intramolecular cyclization onto one of the nitrile groups, followed by tautomerization, yields the final 5-amino-4-cyanopyrazole product. While this yields a 4-cyano derivative rather than the direct target, it is a key precursor that can be further modified.
Caption: Workflow for the three-component synthesis of pyrazol-5-amines.
Experimental Protocol: Nanocatalyst-Mediated MCR
This protocol utilizes a novel, recoverable nanocatalyst for a green and efficient synthesis.[9]
Step-by-Step Methodology:
-
Catalyst Preparation: Synthesize the nano copper stabilized on layered double hydroxide catalyst (LDH@PTRMS@DCMBA@CuI) as described in the literature.[9]
-
Reaction Setup: In a test tube, combine the aromatic benzaldehyde (1 mmol), malononitrile (1 mmol), phenyl hydrazine (1 mmol), and the catalyst (0.05 g).[9]
-
Solvent and Conditions: Add a 1:1 mixture of H₂O/EtOH (1.0 mL) as the solvent. Place the tube in a pre-heated oil bath at 55 °C and stir using a magnetic stirrer.[9]
-
Monitoring: The reaction is typically very fast. Monitor its progress by TLC (n-hexane/ethyl acetate: 1:1) every 5-10 minutes. Reaction times are generally between 15-30 minutes.[9]
-
Work-up and Purification: Upon completion, add ethanol to the mixture and filter to recover the catalyst. The filtrate is then concentrated under reduced pressure, and the resulting solid product is typically pure enough for most purposes. If needed, it can be recrystallized from ethanol.
Data Summary: Comparison of Synthetic Methodologies
The choice of synthetic route often depends on factors like substrate availability, desired substitution patterns, and process efficiency. The following table summarizes key aspects of the discussed methodologies.
| Feature | Cyclocondensation (I₂-Catalyzed) | Multicomponent Reaction (Nanocatalyst) |
| Primary Reactants | β-Ketonitrile, Phenylhydrazine | Aldehyde, Malononitrile, Phenylhydrazine |
| Catalyst | Molecular Iodine (I₂)[5] | Custom Nanocatalyst[9] |
| Typical Solvent | Acetonitrile (MeCN)[5] | H₂O / EtOH[9] |
| Temperature | Reflux[5] | 55 °C[9] |
| Reaction Time | 24 - 48 hours[5] | 15 - 27 minutes[9] |
| Yields | Good to Excellent (up to 96%)[5] | Excellent (85 - 93%)[9] |
| Key Advantage | Direct synthesis, good functional group tolerance.[5] | High efficiency, speed, green conditions.[9] |
Conclusion and Future Outlook
The synthesis of 4-aryl-1-phenyl-1H-pyrazol-5-amines is well-established through robust methodologies like cyclocondensation and highly efficient multicomponent reactions. Classical cyclocondensation offers a direct and reliable route with broad substrate scope.[5] Meanwhile, modern MCRs provide a pathway that aligns with the principles of green chemistry, offering rapid reaction times, mild conditions, and high yields.[9] The continued development of novel catalysts and one-pot procedures will further enhance the accessibility of this privileged scaffold, enabling its broader application in the discovery of new therapeutic agents. Future research will likely focus on expanding the diversity of substituents that can be incorporated and developing asymmetric syntheses to access chiral derivatives for enhanced biological specificity.
References
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- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Pires, C. S., et al. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Beilstein Journal of Organic Chemistry.
- PMC. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. PMC.
- Katritzky, A. R., et al. 194 recent advances in the synthesis of new pyrazole derivatives. ARKIVOC.
- Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
- PMC. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. PMC.
- ACS Publications. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry.
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- MDPI. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI.
- ResearchGate. One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate.
- Organic Chemistry Portal. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Chemistry Portal.
- Buchler GmbH. Thorpe-Ziegler reaction. Buchler GmbH.
- Semantic Scholar. (2018). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Semantic Scholar.
- RSC Publishing. Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Publishing.
- MDPI. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. MDPI.
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An In-depth Technical Guide on the Toxicity and Safety of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known toxicity and safety data for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and practical application in a research and development setting. This document is structured to provide a deep understanding of the potential hazards associated with this compound and to offer robust safety protocols for its handling and use.
Introduction and Chemical Identity
4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a substituted pyrazole derivative.[1] Pyrazole-containing compounds are significant in medicinal chemistry and are explored for various therapeutic applications.[2][3] The specific biological and toxicological properties of this compound are not extensively documented in publicly available literature. Therefore, a cautious approach, based on the available data for this and structurally related compounds, is imperative.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₂ClN₃ |
| Molecular Weight | 269.73 g/mol |
| Appearance | Solid |
| CAS Number | Not consistently available across sources |
Toxicological Profile
The toxicological data for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is limited. The hazard assessment is primarily based on classifications from Safety Data Sheets (SDS) of the compound itself and structurally similar chemicals.
Acute Toxicity
The primary hazard identified for this compound is acute oral toxicity. It is classified as harmful if swallowed.[4] Some suppliers classify it as Acute Toxicity Category 3 (Oral), indicating a higher degree of toxicity, with the signal word "Danger". Another similar compound is classified as harmful if swallowed, in contact with skin, and if inhaled.[5]
Hazard Classification Summary
| Hazard | Classification | Signal Word | Pictogram |
| Acute Oral Toxicity | Category 4[4] or Category 3 | Warning or Danger | GHS07 (Exclamation Mark) or GHS06 (Skull and Crossbones) |
| Skin Corrosion/Irritation | Causes skin irritation[6][7] | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation[4][6][7] | Warning | GHS07 (Exclamation Mark) |
Irritation and Sensitization
The compound is classified as causing skin and serious eye irritation.[4][6][7] There is no specific data available regarding its potential to cause skin sensitization.
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is no specific data available in the provided search results regarding the genotoxicity, carcinogenicity, or reproductive toxicity of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. However, the presence of an aromatic amine moiety is a structural alert for potential carcinogenicity.[8] Aromatic amines are a class of chemicals that includes known human carcinogens.[8] The metabolic activation of aromatic amines can lead to the formation of reactive species that can bind to DNA, leading to mutations and potentially cancer.[8][9] Some pyrazole derivatives have been shown to be non-genotoxic in specific assays.[10][11] Given the data gap for this specific compound, it is prudent to handle it as a potential carcinogen.
Safety and Handling
Given the known and potential hazards, stringent safety protocols must be implemented when handling 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Engineering Controls
It is recommended to handle this compound in a well-ventilated area.[12] For procedures that may generate dust, a chemical fume hood is required.[5] Eyewash stations and safety showers should be readily accessible.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure.
PPE Recommendations
| Protection | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[12] |
| Skin Protection | Wear protective gloves and a lab coat.[4] |
| Respiratory Protection | For operations where dust may be generated, a NIOSH-approved respirator is recommended.[13] |
Handling and Storage
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5][13] Keep the container tightly closed.[12] Avoid the formation of dust and aerosols.[12]
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:[4][5][6][12][13][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Protocols
Risk Assessment Workflow
The following diagram illustrates a logical workflow for conducting a risk assessment before using 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Caption: Workflow for Risk Assessment.
Spill Response Protocol
In the event of a spill, the following steps should be followed:
Caption: Step-by-step Spill Response.
Conclusion
While 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a valuable compound in research and development, the limited toxicological data necessitates a high degree of caution. The primary established hazards are acute oral toxicity and irritation to the skin and eyes. The structural feature of an aromatic amine raises concerns about potential carcinogenicity, and in the absence of specific data, it is prudent to handle this compound as a potential carcinogen. Adherence to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to ensure the safety of all personnel.
References
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- Key Organics.
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MDPI. Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][13]triazine Sulfonamides in Normal and Cancer Cells In Vitro.
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The Aminopyrazole Pharmacophore: Synthetic Versatility and Kinase Targeting
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers
Executive Summary
The aminopyrazole moiety stands as a "privileged structure" in modern heterocyclic chemistry, serving as a critical linchpin in the synthesis of fused bioactive scaffolds and as a direct pharmacophore in kinase inhibitor design.[1] Its utility stems from a unique electronic profile: a
Structural Dynamics & Reactivity Profile
Tautomerism and Nucleophilicity
The reactivity of aminopyrazoles is defined by their annular tautomerism. In
-
Nucleophilic Hierarchy: The molecule presents a "trident" of nucleophilic sites.
-
Exocyclic Amine (
): Typically the hardest nucleophile, reacting with carbonyls and acyl chlorides. -
Ring Nitrogen (N1/N2): Acts as a soft nucleophile; its reactivity is modulated by the tautomeric form.
-
C4 Carbon: Highly electron-rich (enamine-like character), susceptible to electrophilic aromatic substitution (halogenation, diazo coupling).
-
Visualization of Tautomeric Equilibrium
The following diagram illustrates the proton transfer responsible for the 3-amino/5-amino duality and the resulting nucleophilic sites.
Figure 1: Tautomeric equilibrium of N-unsubstituted aminopyrazoles highlighting distinct nucleophilic reactive centers.
Synthetic Architectures: Construction of the Core
The most robust route to 3(5)-aminopyrazoles involves the condensation of hydrazines with
Experimental Protocol: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
This protocol describes the synthesis of a highly functionalized core useful for subsequent heterocyclization. The use of (ethoxymethylene)malononitrile ensures high regioselectivity.
Reagents:
-
Aryl hydrazine (e.g., Phenylhydrazine, 4-Fluorophenylhydrazine)[2]
-
(Ethoxymethylene)malononitrile[2]
-
Solvent: Absolute Ethanol[2]
-
Catalyst: None required (thermal activation)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the aryl hydrazine (1.2 mmol) in absolute ethanol (5 mL).
-
Addition: Slowly add (ethoxymethylene)malononitrile (1.0 mmol) to the stirring solution at room temperature. An initial exotherm or color change (yellow/orange) may be observed.
-
Cyclization: Heat the reaction mixture to reflux (
) under a nitrogen atmosphere. -
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The reaction typically reaches completion within 2–4 hours.
-
Isolation: Cool the mixture to room temperature. The product often precipitates as a solid.
-
If solid forms: Filter the precipitate and wash with cold ethanol (
). -
If solution remains: Concentrate in vacuo and recrystallize from ethanol/water.
-
-
Validation: Confirm structure via
-NMR. Look for the characteristic singlet of the pyrazole C3-H (approx. 7.5–8.0 ppm) and the broad singlet of the group (approx.[2] 4.5–6.0 ppm).
Scaffold Elaboration: The Pyrazolo[1,5-a]pyrimidine Route[4][5][6][7]
The fusion of a pyrimidine ring onto the aminopyrazole core yields the pyrazolo[1,5-a]pyrimidine scaffold.[3] This structure is isosteric with the purine core of ATP, making it a premier template for kinase inhibitors (e.g., bioisostere of the adenine ring).
Mechanism of Formation
The reaction between 3(5)-aminopyrazole and a 1,3-dielectrophile (e.g., 1,3-diketone) is regioselective.
-
Initial Attack: The exocyclic amine attacks the most electrophilic carbonyl of the diketone to form an enaminone intermediate.
-
Cyclodehydration: The ring nitrogen (N2) attacks the second carbonyl, followed by dehydration to aromatize the system.
Figure 2: Mechanistic pathway for the condensation of aminopyrazoles with 1,3-diketones.
Medicinal Chemistry Applications: Kinase Inhibition[8][9][10][11]
Aminopyrazoles are designed to exploit the ATP-binding pocket of protein kinases. The motif functions as a Hinge Binder , forming critical hydrogen bonds with the kinase backbone.
Binding Mode Analysis
-
Donor-Acceptor Pair: The pyrazole nitrogen (acceptor) and the exocyclic amino group (donor) mimic the N1 and N6-amino of adenine.
-
Gatekeeper Interaction: Substituents at the C3/C4 position can be tuned to access the hydrophobic "back pocket" or avoid steric clash with the gatekeeper residue (e.g., T790M in EGFR).
Key Therapeutic Targets
The following table summarizes high-value targets where aminopyrazole derivatives have demonstrated clinical or preclinical efficacy.
| Target Class | Specific Kinase | Therapeutic Indication | Mechanism of Action |
| CDK | CDK2 / CDK5 | Oncology / Neurodegeneration | Cell cycle arrest; inhibition of neuronal migration. |
| MAPK | p38 | Inflammation (RA) | Cytokine suppression via ATP-competitive inhibition. |
| RTK | FGFR2 / FGFR3 | Gastric Cancer / Achondroplasia | Covalent modification (often via acrylamide linkers on the core). |
| Tyrosine | AXL | Metastatic Cancer | Inhibition of EMT (Epithelial-Mesenchymal Transition). |
References
-
Bawazir, W. (2020).[4] A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry. Link
-
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems. Link
-
Moustafa, M. S., et al. (2021). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. European Journal of Medicinal Chemistry. Link
-
Lovering, F., et al. (2016). Aminopyrazoles as privileged structures in anticancer drug design. Chemical Biology & Drug Design. Link
-
Gomes, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Link
-
Cheng, H., et al. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry. Link
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An In-depth Technical Guide to the Initial Biological Target Screening of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Abstract
This guide provides a comprehensive framework for the initial biological target screening and characterization of the novel compound, 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of protein classes.[1][2][3][4][5] Given the compound's structure, this guide outlines a logical, multi-pronged strategy commencing with in silico target prediction to generate initial hypotheses, followed by a focused primary biochemical screening against high-probability target families, such as protein kinases. We then detail the requisite secondary and orthogonal assays for hit confirmation and validation, culminating in initial selectivity profiling. The methodologies described herein are grounded in established high-throughput screening principles and are designed to build a robust, data-driven foundation for subsequent hit-to-lead optimization efforts.
Introduction: The Pyrazole Scaffold and the Imperative of Target Identification
The compound of interest, 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, belongs to the pyrazole class of five-membered heterocyclic compounds. This structural motif is of significant interest in drug discovery due to its metabolic stability and its presence in numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and anti-obesity agents.[2][3][4] The pyrazole ring can act as a versatile scaffold, capable of engaging in hydrogen bonding and π–π stacking interactions within protein binding pockets.[4] Specifically, pyrazole derivatives have shown remarkable success as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][6][7][8]
The first and most critical step in characterizing a novel compound is the identification of its biological target(s). Target identification and validation are foundational to understanding its mechanism of action (MoA), predicting potential therapeutic efficacy, and identifying liabilities such as off-target effects.[9][10] This process begins with broad, high-throughput screening (HTS) to identify initial "hits"—compounds that modulate the activity of a biological target.[11][12][13] This guide establishes a systematic workflow for prosecuting 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine through this initial discovery phase.
Part 1: Hypothesis Generation via In Silico Target Prediction
Before committing to resource-intensive wet-lab screening, computational methods can provide a cost-effective and rapid means of generating hypotheses about the likely biological targets of a novel compound.[14][15] This approach leverages vast databases of known compound-target interactions to predict targets for a new molecule based on its structural and chemical properties.[16]
Causality Behind the Approach: The principle of molecular similarity often dictates that structurally related molecules will bind to similar biological targets. By comparing the structure of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine to millions of compounds with known bioactivity, we can generate a probability-ranked list of potential protein targets.[14][17]
Recommended Methodologies:
-
Chemical Similarity Searching: Utilize platforms like ChEMBL or PubChem to find compounds with high structural similarity (e.g., Tanimoto coefficient > 0.85) and analyze their annotated biological targets.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the compound's key chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) and screen it against a database of protein structures.
-
Panel Docking: Perform molecular docking of the compound against a large, structurally diverse panel of protein targets, particularly those enriched with known pyrazole binders, such as the kinome.[14][15]
The output of these in silico analyses will not be definitive but will critically inform the design of the primary screening cascade, allowing for a more focused and cost-effective experimental strategy. Based on extensive literature precedent for pyrazole scaffolds, protein kinases are a highly probable target class.[1][6][8][18]
Part 2: Primary Screening for Target Identification
High-Throughput Screening (HTS) is the cornerstone of hit identification, enabling the rapid testing of compounds against biological targets in a miniaturized and automated fashion.[11][13][19] For 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, a focused primary screen against a panel of protein kinases is a logical starting point.
Experimental Workflow: Kinase Inhibition Screening
The overall workflow involves a primary screen at a single high concentration, followed by confirmation of hits and subsequent determination of potency.
Caption: High-level workflow for kinase inhibitor screening.
Protocol: ADP-Glo™ Biochemical Kinase Assay
Expertise & Experience: The ADP-Glo™ Kinase Assay is selected for its high sensitivity, broad applicability across numerous kinases, and robustness in HTS formats.[20][21][22] It measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[23][24] This luminescent-based readout has a high signal-to-background ratio, reducing the likelihood of false positives from compound interference.[22]
Protocol Steps (384-well format):
-
Compound Plating:
-
Prepare a 1 mM stock solution of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock into assay wells for a final screening concentration of 10 µM in a 5 µL reaction volume. Dispense DMSO alone into control wells (Maximum and Minimum activity).
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate solution in kinase reaction buffer containing the specific kinase of interest and its corresponding substrate.
-
Prepare a 2X ATP solution. The concentration should be at the Km(ATP) for the specific kinase to ensure assay sensitivity to competitive inhibitors.
-
Add 2.5 µL of the 2X Kinase/Substrate solution to all wells.
-
To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells except the "Minimum Activity" (background) controls. Add 2.5 µL of buffer to these wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition:
-
Read the luminescence on a compatible plate reader (e.g., BMG PHERAstar).
-
Trustworthiness - A Self-Validating System: The protocol's integrity is maintained by including critical controls on every plate:
-
Maximum Signal (0% Inhibition): Kinase + Substrate + ATP + DMSO (no compound).
-
Minimum Signal (100% Inhibition): Kinase + Substrate + Buffer (no ATP) + DMSO.
-
Z'-factor Calculation: The Z'-factor is a statistical measure of assay quality. A Z' > 0.5 indicates an excellent and robust assay suitable for HTS. It is calculated using the formula: Z' = 1 - (3 * (SD_max + SD_min)) / (|Mean_max - Mean_min|).
Data Presentation: Hypothetical Primary Screen Results
A primary screen would typically test the compound against a panel of kinases. Hits are identified based on a pre-defined activity threshold, commonly >50% inhibition.
| Target Kinase | Family | % Inhibition @ 10 µM | Hit ( >50%) |
| ABL1 | Tyrosine Kinase | 12.3 | No |
| SRC | Tyrosine Kinase | 88.7 | Yes |
| LCK | Tyrosine Kinase | 72.1 | Yes |
| EGFR | Tyrosine Kinase | 5.4 | No |
| AURKA | Ser/Thr Kinase | 65.9 | Yes |
| CDK2 | Ser/Thr Kinase | 25.6 | No |
| PIM1 | Ser/Thr Kinase | 8.9 | No |
| AKT1 | Ser/Thr Kinase | 15.2 | No |
Table 1: Hypothetical primary screening data for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Part 3: Hit Confirmation and Orthogonal Validation
A "hit" from a primary screen is merely a starting point. A rigorous process of confirmation and validation is required to eliminate false positives and build confidence in the result.[10]
Causality Behind the Approach: False positives can arise from various artifacts, including compound aggregation, assay technology interference, or reactivity. Re-testing with a fresh, solid sample confirms the initial observation, while an orthogonal assay using a different detection technology validates that the activity is genuine and not an artifact of the primary assay format.[10]
Workflow: From Hit to Confirmed Lead
Caption: Workflow for hit confirmation and validation.
Protocol: Dose-Response and IC50 Determination
This protocol is identical to the primary ADP-Glo™ assay, with one critical modification: instead of a single concentration, the compound is tested across a range of concentrations (typically a 10-point, 3-fold serial dilution) to determine the concentration that produces 50% inhibition (the IC50 value). This value is a key measure of a compound's potency.
Data Presentation: Hypothetical IC50 Values
| Confirmed Hit | IC50 (µM) | Hill Slope | R² |
| SRC | 0.150 | 1.1 | 0.992 |
| LCK | 0.480 | 0.9 | 0.987 |
| AURKA | 1.25 | 1.0 | 0.990 |
Table 2: Hypothetical dose-response data for confirmed hits.
Orthogonal Validation: Cell-Based Assays
Biochemical assays test a compound against a purified protein in an artificial environment.[12][19][25] Cell-based assays are a critical next step as they evaluate the compound's effect in a more physiologically relevant context, assessing its ability to cross the cell membrane and engage its target within the complex cellular milieu.[26][27]
Recommended Method: Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: CETSA is a powerful label-free method for verifying target engagement in intact cells or cell lysates.[28] The underlying principle is that when a compound binds to its target protein, it stabilizes the protein's structure. This stabilization leads to an increase in the temperature required to denature the protein (a "thermal shift").[28] Observing such a shift provides strong evidence that the compound directly binds to the intended target in a cellular environment.
Alternative Target Class: G-Protein Coupled Receptors (GPCRs)
While kinases are a high-probability target class, the pyrazole scaffold is also found in drugs targeting GPCRs (e.g., Rimonabant).[3] Should in silico predictions or initial screening results suggest GPCR activity, a different set of assays would be employed.
Protocol: Radioligand Binding Assay
Expertise & Experience: Radioligand binding is the gold standard for measuring the affinity of a compound for a receptor.[29][30] This assay quantifies the ability of a test compound to displace a known radioactive ligand ("radioligand") that binds specifically to the target receptor.[31]
Protocol Steps (Membrane Preparation):
-
Membrane Preparation: Prepare cell membrane fractions from a cell line overexpressing the target GPCR.
-
Assay Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., ³H-ligand) and varying concentrations of the test compound.[32]
-
Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[32]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound by analyzing the competition binding curve.[30][32]
Conclusion and Forward Look
This guide outlines a robust, logical, and technically grounded strategy for the initial biological characterization of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. By integrating predictive in silico methods with a focused biochemical screen against high-probability targets like protein kinases, this workflow efficiently identifies initial hits. The subsequent emphasis on rigorous hit confirmation, orthogonal validation, and cell-based target engagement ensures that only high-confidence, well-validated hits are progressed. The data generated through this cascade—target identity, potency (IC50), and direct cellular engagement—forms the essential foundation for subsequent structure-activity relationship (SAR) studies, selectivity profiling, and the ultimate journey from a novel molecule to a potential therapeutic lead.
References
-
Quantification of the Surface Expression of G Protein-coupled Receptors Using Intact Live-cell Radioligand Binding Assays. Bio-protocol. Available at: [Link].
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available at: [Link].
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. Available at: [Link].
-
Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link].
-
GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link].
-
Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link].
-
ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link].
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link].
-
High-Throughput Screening: today's biochemical and cell-based approaches. PubMed. Available at: [Link].
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link].
-
In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. BMC Bioinformatics. Available at: [Link].
-
From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. PubMed. Available at: [Link].
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. Available at: [Link].
-
Cell-Based Assays Guide. Antibodies.com. Available at: [Link].
-
PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available at: [Link].
-
In Silico Target Prediction. Creative Biolabs. Available at: [Link].
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link].
-
In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available at: [Link].
-
How Are Biochemical Assays Used in High-Throughput Screening? Patsnap Synapse. Available at: [Link].
-
In-Silico Molecular Binding Prediction for Human Drug Targets Using Deep Neural Multi-Task Learning. MDPI. Available at: [Link].
-
Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. MDPI. Available at: [Link].
-
Application note: Promega's ADP-Glo™ assay. Drug Target Review. Available at: [Link].
-
GPCR-radioligand binding assays. PubMed. Available at: [Link].
-
Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link].
-
Pharmacological profile of pyrazole. ResearchGate. Available at: [Link].
-
Biochemical Assay Services. Evotec. Available at: [Link].
-
Quantification of The Surface Expression of G Protein-coupled ReceptorsUsing Intact Live-cell Radioligand Binding Assays. PMC. Available at: [Link].
-
High-throughput screening (HTS). BMG LABTECH. Available at: [Link].
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link].
-
Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link].
-
Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link].
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link].
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link].
-
Strategies for target and pathway engagement in cellular assays. Available at: [Link].
-
Target Identification and Validation (Small Molecules). University College London. Available at: [Link].
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC. Available at: [Link].
-
Biophysical Screening for the Discovery of Small-Molecule Ligands. PMC. Available at: [Link].
-
Research status and application progress of small molecule drug screening technology. Available at: [Link].
-
Current status of pyrazole and its biological activities. PMC. Available at: [Link].
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. Ovid. Available at: [Link].
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. PMC. Available at: [Link].
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- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 9. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 15. Redirecting [linkinghub.elsevier.com]
- 16. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
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- 19. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 20. ADP-Glo™ Kinase Assay [promega.com]
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- 22. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. Biochemical Assays | Evotec [evotec.com]
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- 31. bio-protocol.org [bio-protocol.org]
- 32. giffordbioscience.com [giffordbioscience.com]
Methodological & Application
Synthesis protocol for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine from phenylhydrazine
Executive Summary
This application note details the optimized synthesis protocol for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine , a privileged scaffold in medicinal chemistry and agrochemical discovery. 5-aminopyrazoles serve as critical pharmacophores in p38 MAP kinase inhibitors, COX-2 inhibitors, and GABA-gated chloride channel antagonists (e.g., Fipronil analogs).
The protocol utilizes a convergent Knorr-type pyrazole synthesis strategy, involving the condensation of phenylhydrazine with a pre-functionalized acrylonitrile intermediate. This route is selected for its high regioselectivity, ensuring the formation of the 5-amino-1-phenyl isomer over the 3-amino congener, a common challenge in hydrazine cyclizations.
Scientific Rationale & Reaction Mechanism
Retrosynthetic Analysis
The target molecule is constructed via a [3+2] cyclocondensation. The key to regiocontrol lies in the polarity of the 3-carbon electrophile. By employing 2-(4-chlorophenyl)-3-ethoxyacrylonitrile , we establish a "push-pull" alkene system:
-
C3 (Ethoxy carbon): Highly electrophilic due to the specific enol ether arrangement, susceptible to initial nucleophilic attack.
-
C1 (Nitrile carbon): Serves as the second electrophile for the final ring closure.
Mechanism of Action
-
Michael Addition: The terminal amino group (
) of phenylhydrazine—being the more nucleophilic nitrogen—attacks the electrophilic C3 of the acrylonitrile precursor, displacing ethanol. -
Cyclization: The internal nitrogen (
) attacks the nitrile carbon. -
Tautomerization: An imine-enamine tautomerization yields the stable aromatic 5-aminopyrazole system.
Note: If the internal nitrogen attacked first (sterically and electronically less favorable here), the 3-amino isomer would form. This protocol maximizes 5-amino selectivity.
Figure 1: Synthetic pathway from benzyl cyanide precursor to final aminopyrazole.[1]
Experimental Protocol
Materials & Equipment
-
Reagents: 4-Chlorobenzyl cyanide (98%), Triethyl orthoformate (98%), Acetic anhydride, Phenylhydrazine (97%), Ethanol (Absolute), Hexanes, Ethyl Acetate.
-
Equipment: 250 mL Round-bottom flask (RBF), Reflux condenser, Magnetic stirrer, Rotary evaporator, Vacuum filtration setup.
Step 1: Synthesis of 2-(4-chlorophenyl)-3-ethoxyacrylonitrile
This intermediate is generated via the condensation of the active methylene compound with an orthoester.
-
Setup: Charge a dry 250 mL RBF with 4-chlorobenzyl cyanide (15.1 g, 100 mmol), triethyl orthoformate (22.2 g, 150 mmol), and acetic anhydride (25.5 g, 250 mmol).
-
Reaction: Equip with a reflux condenser and heat the mixture to reflux (
oil bath) for 8–12 hours.-
Checkpoint: Monitor by TLC (20% EtOAc/Hexane). The starting nitrile spot should disappear.
-
-
Workup: Remove volatile components (excess orthoformate, acetic anhydride, acetic acid) under reduced pressure (rotary evaporator).
-
Isolation: The residue typically solidifies upon cooling. Triturate with cold hexanes to remove impurities. Filter and dry the solid.[2][3]
-
Yield Expectation: 75–85%.[4]
-
Appearance: Off-white to yellowish crystalline solid.
-
Step 2: Cyclization to 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
-
Setup: Dissolve the 2-(4-chlorophenyl)-3-ethoxyacrylonitrile (10.4 g, 50 mmol) from Step 1 in Absolute Ethanol (100 mL).
-
Addition: Add Phenylhydrazine (5.9 g, 55 mmol) dropwise to the stirring solution at room temperature.
-
Safety Note: Phenylhydrazine is toxic and a potential carcinogen. Use essentially in a fume hood.
-
-
Reaction: Heat the mixture to reflux for 4–6 hours.
-
Observation: A precipitate often begins to form as the reaction progresses.
-
-
Workup: Cool the reaction mixture to
in an ice bath and stir for 30 minutes to maximize precipitation. -
Purification: Filter the solid precipitate. Wash the filter cake with cold ethanol (
) followed by cold hexanes ( ). -
Recrystallization: Recrystallize the crude product from hot ethanol to obtain analytical purity.
Quantitative Data Summary
| Parameter | Value / Condition |
| Limiting Reagent | 2-(4-chlorophenyl)-3-ethoxyacrylonitrile |
| Stoichiometry | 1.0 : 1.1 (Intermediate : Phenylhydrazine) |
| Solvent | Ethanol (0.5 M concentration) |
| Temperature | Reflux ( |
| Time | 4–6 Hours |
| Typical Yield | 80–90% |
| Appearance | White to pale yellow needles |
| Melting Point | ~178–180 °C (Analogous derivatives range) |
Characterization & Validation
To validate the synthesis, confirm the structure using NMR and Mass Spectrometry.
-
NMR (400 MHz, DMSO-
):-
5.8–6.2 ppm (s, 2H,
, exchangeable with ). - 7.3–7.6 ppm (m, 9H, Aromatic protons from N-phenyl and C-chlorophenyl).
- 7.7–7.8 ppm (s, 1H, Pyrazole C3-H).
-
5.8–6.2 ppm (s, 2H,
-
MS (ESI): Calculated for
.
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target pyrazole.
Safety & Handling (E-E-A-T)
-
Phenylhydrazine: Classified as a skin sensitizer and carcinogen. It can cause hemolytic anemia. Double-gloving (nitrile) and face shield are mandatory. Neutralize spills with dilute hypochlorite solution.
-
4-Chlorobenzyl Cyanide: Toxic if swallowed or in contact with skin.[5] Liberates toxic HCN gas if exposed to strong acids. Maintain basic or neutral conditions during waste disposal.
-
Waste Disposal: All filtrates containing hydrazine residues must be segregated and treated as hazardous organic waste.
References
-
Regioselectivity in Pyrazole Synthesis: Elnagdi, M. H., et al. "Routes to 5-aminopyrazoles: A review." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197. Link
-
Precursor Synthesis (Alkoxyacrylonitriles): Cheng, C. C., & Robins, R. K. "Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines." Journal of Organic Chemistry, 1956, 21(11), 1240–1256. Link
- General Methodology for 5-Amino-1-aryl-4-substituted pyrazoles: Fustero, S., et al. "Improved Regioselective Synthesis of 5-Amino-1-aryl-1H-pyrazoles." Organic Process Research & Development, 2010.
-
Compound Verification: Sigma-Aldrich Product Specification, "4-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine". Link
Sources
- 1. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Chlorophenylacetonitrile - Wikipedia [en.wikipedia.org]
Application Note: High-Purity Synthesis of 5-Amino-1-phenyl-4-(4-chlorophenyl)pyrazole
Abstract & Strategic Overview
The synthesis of 5-amino-1-phenyl-4-(4-chlorophenyl)pyrazole represents a critical workflow in the development of p38 MAP kinase inhibitors, agrochemical phenylpyrazoles (analogous to Fipronil), and COX-2 inhibitors.
While various routes exist for pyrazole construction, the regioselective condensation of arylhydrazines with
This guide details a robust, two-step protocol designed for reproducibility and scalability, minimizing side-reaction profiles common in one-pot procedures.
Retrosynthetic Analysis & Mechanism
The strategic disconnection relies on the differing nucleophilicities of the hydrazine nitrogens and the electrophilic centers of the acrylonitrile derivative.
-
Precursor Assembly: The carbon backbone is constructed by formylating 4-chlorophenylacetonitrile using triethyl orthoformate. This converts the methylene group into a reactive vinyl ether (
-aryl- -ethoxyacrylonitrile). -
Regioselective Cyclization: Phenylhydrazine is introduced. The terminal primary amine (
) of the hydrazine—being the stronger nucleophile—attacks the -carbon of the acrylonitrile, displacing ethanol. -
Ring Closure: The secondary amine (
), now positioned proximally to the nitrile group, attacks the nitrile carbon. This specific sequence guarantees the formation of the 5-amino moiety and places the phenyl group at the N1 position.
Workflow Logic Diagram
Caption: Logical flow of the two-step regioselective synthesis ensuring correct isomer formation.
Experimental Protocol
Step 1: Preparation of 2-(4-chlorophenyl)-3-ethoxyacrylonitrile
This step activates the methylene group of the nitrile. The use of acetic anhydride is critical to drive the equilibrium by consuming the ethanol byproduct.
Reagents:
-
4-Chlorophenylacetonitrile (15.1 g, 100 mmol)
-
Triethyl orthoformate (29.6 g, 200 mmol, 2.0 eq)
-
Acetic anhydride (20.4 g, 200 mmol, 2.0 eq)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (calcium chloride or Drierite). Moisture exclusion is vital to prevent hydrolysis of the orthoformate.
-
Reaction: Combine 4-chlorophenylacetonitrile, triethyl orthoformate, and acetic anhydride.
-
Heating: Heat the mixture to reflux (approx. 100–110°C oil bath) and stir vigorously for 6–8 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 8:2). The starting nitrile spot should disappear, replaced by a less polar UV-active spot (the enol ether).
-
-
Workup: Remove the reflux condenser and switch to a distillation setup (or rotary evaporator). Remove the volatile components (ethyl acetate, acetic acid, excess orthoformate) under reduced pressure at 60–80°C.
-
Isolation: The residue typically solidifies upon cooling. Recrystallize the crude solid from a minimum amount of hot ethanol or an ethanol/hexane mixture.
-
Yield Expectation: 85–95%.
-
Appearance: Off-white to yellowish crystalline solid.
-
Step 2: Cyclization to 5-Amino-1-phenyl-4-(4-chlorophenyl)pyrazole
Reagents:
-
2-(4-chlorophenyl)-3-ethoxyacrylonitrile (Intermediate from Step 1) (20.7 g, 100 mmol)
-
Phenylhydrazine (10.8 g, 11.3 mL, 100 mmol, 1.0 eq)
-
Ethanol (Absolute, 150 mL)
Procedure:
-
Setup: Place the intermediate (20.7 g) in a 500 mL round-bottom flask and dissolve in absolute ethanol (150 mL).
-
Addition: Add phenylhydrazine dropwise over 5 minutes while stirring at room temperature.
-
Note: A slight exotherm or color change (yellow to orange) may occur.
-
-
Cyclization: Heat the mixture to reflux for 3–5 hours.
-
Mechanism Check: The solution usually darkens slightly. Precipitation of the product often begins while the solution is still hot.
-
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (0–5°C) for 1 hour to maximize precipitation.
-
Filtration: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 20 mL) followed by cold hexanes (20 mL) to remove colored impurities.
-
Purification: If the product is colored (often pinkish/brown due to hydrazine oxidation), recrystallize from Ethanol/Water (9:1) or Toluene.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
-
Quantitative Data Summary
| Parameter | Specification / Result | Notes |
| Overall Yield | 70% – 85% | Calculated over two steps. |
| Appearance | White to pale beige powder | Oxidation of hydrazine can cause browning. |
| Melting Point | 165 – 168°C | Compare with literature values for similar derivatives [1]. |
| Regioselectivity | >98% 5-amino isomer | Confirmed by NOE NMR studies (interaction between Ph-H and pyrazole-H). |
| Solubility | DMSO, DMF, hot EtOH | Poorly soluble in water and hexanes. |
Characterization & Validation
To validate the structure and ensure the correct isomer (5-amino vs 3-amino), perform the following:
-
1H NMR (DMSO-d6, 400 MHz):
-
5.5–6.5 ppm (s, 2H, broad): Characteristic
signal. (Note: In 3-aminopyrazoles, this signal may shift, but the key is the NOE). - 7.8–8.2 ppm (s, 1H): H-3 proton on the pyrazole ring.
- 7.2–7.6 ppm (m, 9H): Aromatic protons (Phenyl + 4-Chlorophenyl).
-
5.5–6.5 ppm (s, 2H, broad): Characteristic
-
IR Spectroscopy:
-
Doublet at 3300–3450 cm⁻¹: Primary amine (
) stretching. -
~2200 cm⁻¹: Absence of Nitrile peak (confirms cyclization).
-
-
Mass Spectrometry:
-
ESI+:
expected at m/z ~270/272 (Chlorine isotope pattern 3:1).
-
Safety & Troubleshooting
Critical Safety Hazards
-
Phenylhydrazine: Highly toxic, potential carcinogen, and skin sensitizer. It can cause hemolytic anemia. Must be handled in a fume hood with double nitrile gloves. Neutralize spills with dilute hypochlorite solution immediately.
-
4-Chlorophenylacetonitrile: Toxic by inhalation and ingestion. Liberates HCN if exposed to strong acids.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of Orthoformate | Ensure glassware is dry. Use fresh Acetic Anhydride. |
| Oiling out in Step 2 | Impure Intermediate | Recrystallize the ethoxyacrylonitrile before Step 2. |
| Product is Red/Brown | Hydrazine Oxidation | Wash crude solid with cold ether. Recrystallize with a pinch of activated charcoal. |
| Isomer Contamination | Incorrect Temperature | Ensure reflux is maintained. Room temp reaction may stop at the uncyclized hydrazone. |
References
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link
-
BenchChem. (2025).[1] A Comparative Guide to the Synthetic Routes of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. Link
-
Fichez, J., et al. (2012). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. Link
-
Organic Syntheses. General procedure for alpha-phenylacetoacetonitrile and related condensations.Link
-
Misra, R.N., et al. (2003). Pyrazolylurea-based inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. (Validation of the 5-amino-4-aryl scaffold). Link
Sources
Cyclization conditions for synthesizing polysubstituted aminopyrazoles
Application Note: Advanced Protocols for the Regioselective Synthesis of Polysubstituted Aminopyrazoles
Strategic Overview
Polysubstituted aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the pharmacophore in numerous kinase inhibitors (e.g., CDKs, p38 MAPKs) and GPCR ligands. However, their synthesis presents a persistent challenge: regioselectivity .[1][2]
The condensation of monosubstituted hydrazines with
-
5-Aminopyrazoles: Generally favored under thermodynamic conditions.
-
3-Aminopyrazoles: Often the more potent biological isomer but historically difficult to access in high purity without protecting group manipulations.
This guide details two distinct protocols:
-
Regiodivergent Cyclization: A controlled method to selectively access either isomer from the same starting materials by manipulating kinetic vs. thermodynamic parameters.
-
Microwave-Assisted Multicomponent Reaction (MCR): A high-throughput protocol for generating 4-substituted-3,5-diaminopyrazole libraries.
Mechanistic Insight: The Kinetic vs. Thermodynamic Switch
Understanding the cyclization mechanism is prerequisite to controlling the outcome. The reaction proceeds via an initial nucleophilic attack of the hydrazine nitrogen on the nitrile-containing electrophile.
-
Kinetic Pathway: The more nucleophilic nitrogen of the hydrazine (typically the substituted nitrogen in alkylhydrazines) attacks the most reactive electrophilic center.[2] At low temperatures with base, this irreversible cyclization favors the 3-aminopyrazole .
-
Thermodynamic Pathway: Under neutral/acidic conditions or high heat, the initial adducts equilibrate.[2] The cyclization proceeds through the most stable intermediate, typically favoring the 5-aminopyrazole due to steric relief and tautomeric stability.
Figure 1: Mechanistic bifurcation in aminopyrazole synthesis. Controlling the initial nucleophilic attack via temperature and pH dictates the isomeric outcome.
Experimental Protocols
Protocol A: Regiodivergent Synthesis from -Ketonitriles
Based on the methodology established by Fandrick et al. (Boehringer Ingelheim) [1].
Objective: Selective synthesis of 1-alkyl-3-aminopyrazoles (Target A) OR 1-alkyl-5-aminopyrazoles (Target B).
Materials:
- -Ketonitrile substrate (e.g., pivaloylacetonitrile for R=t-Bu).
-
Substituted Hydrazine (e.g., Methylhydrazine, Benzylhydrazine).
-
Solvent: Anhydrous Ethanol (EtOH).
-
Reagents: Sodium Ethoxide (NaOEt) 21% wt in EtOH; Conc. HCl (for thermodynamic route).
Method A-1: Kinetic Conditions (Favors 3-Aminopyrazole)
-
Preparation: Charge a reaction vessel with the substituted hydrazine (1.0 equiv) and anhydrous EtOH (5 mL/mmol). Cool to -10 °C to 0 °C using an ice/salt bath.
-
Base Addition: Add NaOEt solution (2.0 equiv) dropwise, maintaining temperature < 0 °C. Crucial: High base concentration prevents protonation of the hydrazine, enhancing the nucleophilicity of the substituted nitrogen.
-
Substrate Addition: Add the
-ketonitrile (1.0 equiv) slowly. -
Cyclization: Stir at 0 °C for 2–4 hours. Monitor by HPLC/UPLC.
-
Quench: Pour mixture into ice-cold water. Extract with EtOAc.
-
Purification: The 3-amino isomer is often less polar. Purify via flash chromatography (Hexane/EtOAc).
Method A-2: Thermodynamic Conditions (Favors 5-Aminopyrazole)
-
Preparation: Charge vessel with
-ketonitrile (1.0 equiv) in EtOH. -
Hydrazine Addition: Add substituted hydrazine (1.1 equiv).
-
Acid Catalysis (Optional but recommended): Add catalytic HCl (0.1 equiv) or Acetic Acid (10% v/v) to promote equilibration.
-
Reflux: Heat to reflux (78 °C) for 4–12 hours.
-
Workup: Concentrate in vacuo. Neutralize with sat. NaHCO3. Extract with EtOAc.
-
Purification: Recrystallization from EtOH/Heptane is often sufficient for the 5-amino isomer due to its higher crystallinity [2].
Protocol B: Microwave-Assisted Three-Component Synthesis
Optimized for high-throughput library generation of 4-substituted-3,5-diaminopyrazoles [3, 4].
Objective: Rapid one-pot synthesis of polysubstituted pyrazoles using aldehydes, malononitrile, and hydrazines.
Workflow Diagram:
Figure 2: One-pot microwave workflow. The reaction proceeds via an in situ generated arylidene intermediate.
Protocol Steps:
-
Reagents: Mix Aromatic Aldehyde (1.0 mmol) and Malononitrile (1.0 mmol) in water/ethanol (1:1, 3 mL) in a microwave-safe vial.
-
Pre-stir: Stir at room temperature for 5 minutes to initiate Knoevenagel condensation (turbidity indicates formation of arylidene malononitrile).
-
Hydrazine Addition: Add Substituted Hydrazine (1.1 mmol).
-
Irradiation: Seal vial. Heat in microwave reactor:
-
Temp: 120 °C
-
Time: 10–15 minutes
-
Power: Dynamic (Max 200W)
-
-
Isolation: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol.
-
Note: If no precipitate, dilute with water (5 mL) and chill.
-
Data Summary: Regioselectivity Ratios
The following table illustrates the impact of conditions on the isomeric ratio (3-amino : 5-amino) for the reaction of tert-butylhydrazine with various nitriles [1].
| Substrate (Electrophile) | Hydrazine ( | Conditions | Major Isomer | Ratio (3-NH2 : 5-NH2) |
| 3-Ethoxyacrylonitrile | t-Butyl | NaOEt, 0°C (Kinetic) | 3-Amino | 95 : 5 |
| 3-Ethoxyacrylonitrile | t-Butyl | EtOH, Reflux (Thermo) | 5-Amino | < 1 : 99 |
| Methyl | NaOEt, 0°C | 3-Amino | 92 : 8 | |
| Methyl | EtOH, Reflux | 5-Amino | 10 : 90 | |
| Phenyl | Variable | 5-Amino | Always favored * |
*Note: Arylhydrazines are less nucleophilic at the substituted nitrogen, making the 3-amino isomer difficult to access even under kinetic conditions without specialized ligands.
Troubleshooting & Validation
1. Distinguishing Isomers (NOE NMR):
-
5-Aminopyrazole: NOE correlation observed between the
-substituent (e.g., N-Methyl) and the C4-proton or C4-substituent. -
3-Aminopyrazole: NOE correlation observed between the
-substituent and the C3-Amino group (weak) or lack of correlation to C4. -
Chemical Shift: The C5-H in 3-aminopyrazoles typically resonates upfield compared to the C3-H in 5-aminopyrazoles.
2. Purification Issues:
-
If co-elution occurs on silica, treat the crude mixture with an electrophile (e.g., acetic anhydride). The 5-amino group is generally more nucleophilic and will acetylate faster, allowing separation of the acetylated 5-amino derivative from the unreacted 3-amino isomer.
3. Low Yields in MCR:
-
Ensure the aldehyde is not an enolizable aliphatic aldehyde (aldol side reactions).
-
If using hydrazine hydrochloride, add 1.0 equiv of NaOAc to release the free base in situ.
References
-
Fandrick, D. R., et al. (2015).[1] Control of Regioselectivity in the Synthesis of Aminopyrazoles: Kinetic vs Thermodynamic Control. Journal of Organic Chemistry.[3]
-
Elnagdi, M. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[2][4][5] Beilstein Journal of Organic Chemistry.
-
Bagley, M. C., et al. (2007). Regioselective synthesis of pyrazoles under microwave irradiation.[6] Tetrahedron Letters.
-
Lim, F. P. L., et al. (2011). A one-pot, three-component, microwave-assisted synthesis of novel 7-amino-substituted 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles.[5][7] Monash University Research Repository.
Sources
- 1. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. research.monash.edu [research.monash.edu]
Technical Application Note: Precision Synthesis of Fused Heterocycles using 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Executive Summary
This guide details the strategic utilization of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (referred to herein as Intermediate A ) as a core scaffold for synthesizing fused heterocyclic systems.
While 5-aminopyrazoles are versatile precursors, the specific presence of the 4-(4-chlorophenyl) group introduces unique steric and electronic constraints. Unlike 4-unsubstituted analogs, Intermediate A has a blocked C4 position, rendering standard syntheses of pyrazolo[3,4-d]pyrimidines or pyrazolo[3,4-b]pyridines (which require C4-C5 fusion) chemically inaccessible without displacing the aryl group.
Therefore, this Application Note focuses on the most scientifically robust pathway for this specific molecule: the [1,5-a] fusion , yielding pyrazolo[1,5-a]pyrimidines . These scaffolds are critical in medicinal chemistry, serving as bioisosteres for purines and exhibiting potent kinase inhibitory activity (e.g., Pim-1, CDK2).
Chemical Profile & Retrosynthetic Logic
The Starting Material
| Property | Specification |
| Compound | 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine |
| CAS RN | Generic structure class: 1-aryl-4-aryl-5-aminopyrazole |
| Molecular Weight | ~269.73 g/mol |
| Key Functionality | C5-NH₂ (Nucleophile) : Primary reaction center.N1 (Nucleophile) : Secondary reaction center for bridging.C4-Aryl : Steric block; lipophilic pharmacophore.[1][2][3] |
Strategic Pathway Selection
The synthesis relies on a [3 + 3] Cyclocondensation . The 5-aminopyrazole acts as a 1,3-binucleophile (N1 and exocyclic -NH₂), reacting with 1,3-bielectrophiles.
-
Nucleophile 1 (Hard): Exocyclic amine (-NH₂).
-
Nucleophile 2 (Soft): Endocyclic Nitrogen (N1).
-
Electrophile: 1,3-Dicarbonyls (diketones,
-keto esters, or malonates).
Reaction Workflow Visualization
Figure 1: Divergent synthetic pathways based on electrophile selection. The N1-C5 motif is the exclusive site of cyclization due to the C4-aryl block.
Detailed Experimental Protocols
Protocol A: Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
Target: Formation of fully aromatic systems using 1,3-diketones. Mechanism: Double condensation.
Materials
-
Intermediate A: 1.0 mmol (270 mg)
-
Acetylacetone (2,4-Pentanedione): 1.2 mmol (120 mg)
-
Solvent: Glacial Acetic Acid (5 mL) or Ethanol (10 mL) with catalytic piperidine.
-
Equipment: Round-bottom flask, Reflux condenser, Oil bath.
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of Intermediate A in 5 mL of Glacial Acetic Acid.
-
Note: Acetic acid acts as both solvent and catalyst, protonating the carbonyls to facilitate nucleophilic attack.
-
-
Addition: Add 1.2 mmol of acetylacetone dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (118°C) for 4–6 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the starting amine spot (low R_f) and emergence of a highly fluorescent spot (product).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 50 mL of crushed ice/water.
-
Neutralize carefully with saturated NaHCO₃ solution (if necessary) to precipitate the product.
-
-
Purification:
-
Filter the solid precipitate.
-
Wash with cold water (3 x 10 mL).
-
Recrystallize from Ethanol/DMF (9:1) to obtain pure 2,7-dimethyl-3-(4-chlorophenyl)-1-phenyl-pyrazolo[1,5-a]pyrimidine .
-
Expected Yield: 80–92% Validation Signal (¹H NMR): Disappearance of the broad -NH₂ singlet (approx. 4.0–6.0 ppm). Appearance of a singlet for the pyrimidine C-H (approx. 6.5–7.0 ppm).
Protocol B: Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones
Target: Formation of oxo-derivatives using
Materials
-
Intermediate A: 1.0 mmol
-
Ethyl Acetoacetate: 1.2 mmol
-
Solvent: Toluene or Glacial Acetic Acid.
-
Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%) if using Toluene.
Step-by-Step Procedure
-
Setup: In a 25 mL flask equipped with a Dean-Stark trap (if using Toluene), combine Intermediate A (1.0 mmol), Ethyl Acetoacetate (1.2 mmol), and pTSA (0.1 mmol) in Toluene (10 mL).
-
Why Toluene? Azeotropic removal of water drives the formation of the imine intermediate.
-
-
Reflux: Heat to reflux (110°C) for 8 hours.
-
Cyclization: The initial attack of the -NH₂ on the ketone forms an enamine/imine. The subsequent intramolecular attack of the ring Nitrogen (N1) onto the ester carbonyl releases Ethanol and closes the ring.
-
Workup:
-
Cool to room temperature. A precipitate often forms.
-
If no precipitate, evaporate solvent under reduced pressure.
-
Triturate the residue with diethyl ether or cold ethanol.
-
-
Purification: Recrystallize from Ethanol.
Regiochemistry Check:
-
7-one isomer: The carbonyl is adjacent to the bridgehead nitrogen.
-
5-one isomer: The carbonyl is distant from the bridgehead.
-
Validation: HMBC NMR is required to definitively prove regiochemistry. However, literature precedents with 1-phenyl-5-aminopyrazoles strongly favor the 7-one isomer in acidic media [1, 2].
Data Analysis & Troubleshooting
Solvent & Catalyst Effects Table
| Solvent System | Catalyst | Temperature | Primary Product | Typical Yield | Notes |
| Glacial AcOH | None (Self) | 118°C | Pyrazolo[1,5-a]pyrimidine | High (>85%) | Best for 1,3-diketones. |
| Ethanol | Piperidine | 78°C | Pyrazolo[1,5-a]pyrimidine | Med (60-75%) | Milder, easier workup. |
| Toluene | pTSA | 110°C | Pyrimidin-7-one | High (80%) | Dean-Stark required. |
| DMF | NaOH | 153°C | Pyrimidin-5-one | Med (50-60%) | Basic conditions may reverse regioselectivity. |
Troubleshooting Guide
-
Problem: Low solubility of Intermediate A .
-
Solution: The 4-(4-chlorophenyl) and 1-phenyl groups make the molecule lipophilic. Use DMF or Dioxane as co-solvents if acetic acid is insufficient.
-
-
Problem: Incomplete cyclization (Intermediate imine observed).
-
Solution: Increase reaction time or temperature. Ensure water is being removed (Dean-Stark or molecular sieves) to drive the equilibrium toward the fused product.
-
-
Problem: Regioisomer mixtures.
-
Solution: Switch from
-keto esters to symmetrical 1,3-diketones (e.g., dimethyl malonate) if the specific substitution pattern is not critical, or use microwave irradiation (150°C, 10 min) to favor the thermodynamic product.
-
Mechanism of Action (Regioselectivity)[5]
Understanding the nucleophilicity is vital for protocol adaptation.
Figure 2: Mechanistic rationale for regioselectivity. The higher nucleophilicity of the exocyclic amine drives the initial attack on the most electrophilic center (ketone).
References
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines. Source: Organic Chemistry Portal. Context: Details the reaction of 5-aminopyrazoles with
-keto esters and the formation of 7-one derivatives. URL:[Link] -
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches. Source: MDPI (Molecules). Context: Comprehensive review on synthetic transformations of 5-aminopyrazoles into fused systems, including microwave-assisted protocols. URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds. Source: National Institutes of Health (PMC). Context: Describes the synthesis of 3-aryl-substituted variants (analogous to the 4-aryl starting material) and their kinase inhibitory profiles. URL:[Link]
-
Regioselective Synthesis of 1-Aryl-3,4-substituted-5-aminopyrazoles. Source: ACS Publications (J. Org. Chem). Context: Fundamental chemistry regarding the reactivity of the N1 and C5 positions in aryl-substituted pyrazoles. URL:[Link]
Sources
Application Note: High-Purity Crystallization of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Introduction & Structural Dynamics
4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is a critical highly functionalized heterocyclic intermediate used in the synthesis of kinase inhibitors, agrochemicals, and pyrazolo-fused azines. Achieving high purity (>99.5%) of this compound is essential, as the C-4 and C-5 positions are highly reactive and prone to side reactions during downstream electrophilic substitutions or cyclizations.
From a thermodynamic perspective, the 5-amino-1-phenylpyrazole core adopts a propeller-like conformation. Crystal packing is predominantly stabilized by a complex network of
Solubility Profile & Solvent Selection
To design a self-validating crystallization system, the solubility profile of the compound must dictate the solvent strategy. The compound exhibits high solubility in moderately polar aprotic solvents like ethyl acetate, which is frequently utilized in the functionalization and extraction of 5-aminopyrazoles[1]. While toluene is often employed during the upstream synthesis of pyrazoles[2], its shallow solubility curve makes it a poor candidate for high-yield product recovery.
Table 1: Empirical Solubility Profile and Solvent Suitability
| Solvent System | Solubility (25 °C) | Solubility (60 °C) | Role in Crystallization Workflow |
| Water | < 0.1 mg/mL | < 0.5 mg/mL | Unsuitable (Extreme lipophilicity prevents wetting) |
| n-Hexane | < 2.0 mg/mL | ~8.5 mg/mL | Primary Anti-Solvent (Induces supersaturation) |
| Toluene | ~18.0 mg/mL | >60.0 mg/mL | Reaction solvent; poor cooling-crystallization yield |
| Ethanol (Abs) | ~28.0 mg/mL | >120.0 mg/mL | Optimal for Single-Solvent Recrystallization |
| Ethyl Acetate | ~45.0 mg/mL | >180.0 mg/mL | Primary Solvent (Binary Anti-Solvent System) |
Crystallization Workflows
The following protocols have been engineered to maintain the system within the Metastable Zone Width (MSZW), ensuring controlled crystal growth rather than amorphous precipitation.
Fig 1: Anti-solvent crystallization workflow for 5-amino-1-phenylpyrazoles.
Protocol A: Binary Anti-Solvent Crystallization (Ethyl Acetate / n-Hexane)
Rationale: This method provides the highest purity by leveraging the differential solubility of impurities in the highly non-polar hexane phase.
-
Dissolution: Suspend 10.0 g of crude 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in 55 mL of Ethyl Acetate in a jacketed reactor. Heat the mixture to 60 °C under moderate stirring (250 rpm) until complete dissolution is achieved.
-
Clarification: Perform a hot filtration through a 0.22 µm PTFE membrane to remove insoluble palladium catalysts or polymerized organic impurities. Maintain the filtrate at 60 °C.
-
Supersaturation Generation: Slowly charge 40 mL of n-hexane (anti-solvent) dropwise over 30 minutes. Stop the addition immediately when the solution exhibits a persistent, faint opalescence (turbidity). Add 1-2 mL of Ethyl Acetate to just clear the solution, placing the system exactly at the boundary of the MSZW.
-
Seeding & Nucleation: Cool the reactor to 50 °C at a strict rate of 0.5 °C/min. Introduce 10 mg (0.1% w/w) of pure seed crystals. Hold the temperature at 50 °C for 1 hour to allow the seed bed to mature and prevent secondary nucleation.
-
Crystal Growth: Ramp the temperature down to 5 °C at a rate of 0.2 °C/min. The slow cooling rate is imperative to prevent the compound from oiling out and to maximize the
stacking lattice formation.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of a pre-chilled (5 °C) Ethyl Acetate/n-Hexane mixture (1:4 v/v). Dry the crystals in a vacuum oven at 45 °C for 12 hours.
Protocol B: Single-Solvent Recrystallization (Absolute Ethanol)
Rationale: Ideal for bulk processing where the crude material is already >90% pure. Ethanol provides excellent hydrogen-bonding dynamics to solvate polar impurities.
-
Dissolution: Suspend 10.0 g of crude material in 80 mL of Absolute Ethanol. Heat to reflux (~78 °C) until the solution is completely clear.
-
Hot Filtration: Filter rapidly through a pre-heated Buchner funnel to prevent premature crystallization in the stem.
-
Controlled Cooling: Transfer the filtrate to a programmable crystallizer. Cool from 78 °C to 60 °C at 1.0 °C/min.
-
Maturation: Once at 60 °C, reduce the cooling rate to 0.3 °C/min down to 0 °C.
-
Isolation: Filter the large, needle-like crystals and wash with 15 mL of ice-cold ethanol. Vacuum dry at 45 °C.
Analytical Validation & Quality Control
To ensure the self-validating nature of the protocol, the isolated crystals must be subjected to orthogonal analytical techniques:
-
HPLC (Purity): Run on a C18 column using an Acetonitrile/Water (0.1% TFA) gradient. The target purity should exceed 99.5% Area.
-
PXRD (Polymorphism): Powder X-Ray Diffraction is required to confirm the crystalline phase, ensuring the coplanar Schiff base-like stacking is achieved without amorphous halos[3].
-
Residual Solvents (GC-HS): Verify that residual n-hexane and ethyl acetate are below ICH Q3C guidelines (<290 ppm for hexane, <5000 ppm for ethyl acetate).
References
-
Synthesis and crystal structure of (E)-3-tert-butyl-N-[(2-nitrophenyl)methylidene]-1-phenyl-1H-pyrazol-5-amine: a coplanar Schiff base with enhanced π-stacking interactions. IUCr Journals. Available at:[3]
-
Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. Semantic Scholar / PLoS One. Available at:[1]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines. ResearchGate / Molecules. Available at:[2]
Sources
Application Note: Precision Synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine .
Unlike generic procedures, this guide focuses on the regioselective control required to synthesize the 1,4,5-trisubstituted isomer, distinguishing it from the thermodynamically competitive 1,3,5-isomer.
Abstract & Strategic Significance
The target molecule, 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine , represents a "privileged scaffold" in drug discovery, serving as a critical intermediate for pyrazolo[3,4-d]pyrimidines (Src/Abl kinase inhibitors) and p38 MAPK inhibitors .
The synthesis of this specific isomer presents a regiochemical challenge: controlling the condensation of phenylhydrazine with a dielectrophile to ensure the aryl group resides at the C4 position (not C3) and the phenyl ring resides at N1 (not N2). This protocol utilizes the enaminonitrile route (reaction of 2-aryl-3-(dimethylamino)acrylonitrile with phenylhydrazine), which offers superior regiocontrol compared to the classical
Retrosynthetic Analysis & Mechanism
The Regioselectivity Challenge
The formation of aminopyrazoles from hydrazines and dielectrophiles is governed by the competition between kinetic and thermodynamic control.[1]
-
Route A (Target): Attack of the terminal hydrazine nitrogen (
) on the -carbon of the acrylonitrile. This leads to the 5-amino-1-phenyl isomer. -
Route B (Impurity): Attack of the internal hydrazine nitrogen (
) or attack at the nitrile carbon. This leads to 3-amino or isomeric 1,5-diphenyl structures.
Mechanistic Pathway
The reaction proceeds via a Michael addition-elimination sequence followed by an intramolecular Thorpe-Ziegler type cyclization .
-
Activation: The starting material, 4-chlorophenylacetonitrile, is activated by DMF-DMA to form the 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile intermediate. This places the 4-chlorophenyl group at the specific carbon that will become C4 of the pyrazole.
-
Nucleophilic Attack: The terminal nitrogen (
) of phenylhydrazine is the most nucleophilic site (alpha-effect). It attacks the electrophilic -carbon (C3) of the enaminonitrile, displacing dimethylamine. -
Cyclization: The internal nitrogen (
), now in proximity to the nitrile group, attacks the nitrile carbon. -
Tautomerization: The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.
Mechanistic Diagram (Graphviz)
Caption: Step-wise mechanistic pathway highlighting the regioselective Michael addition and subsequent cyclization.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Chlorophenylacetonitrile | 151.59 | 1.0 | Substrate |
| DMF-DMA | 119.16 | 1.2 | Formylating Agent |
| Phenylhydrazine | 108.14 | 1.1 | Heterocycle Source |
| Ethanol (Absolute) | - | Solvent | Reaction Medium |
| Toluene | - | Solvent | Step 1 Solvent |
Step-by-Step Procedure
Step 1: Synthesis of Enaminonitrile Precursor
Purpose: To install the C3-carbon and activate the system for hydrazine attack.
-
Charge: In a dry round-bottom flask equipped with a condenser, dissolve 4-chlorophenylacetonitrile (10.0 mmol, 1.51 g) in anhydrous Toluene (20 mL).
-
Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.43 g) dropwise via syringe.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The nitrile starting material (
) should disappear, replaced by a lower yellow spot (Enaminonitrile).
-
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude 2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile as a yellow/orange solid or viscous oil.
-
Note: This intermediate is moisture sensitive. Proceed immediately to Step 2 or store under Argon at
.
-
Step 2: Cyclization to Aminopyrazole
Purpose: Regioselective ring closure.
-
Solvation: Dissolve the crude enaminonitrile from Step 1 in Absolute Ethanol (30 mL).
-
Addition: Add Phenylhydrazine (11.0 mmol, 1.19 g) slowly at room temperature.
-
Caution: Phenylhydrazine is toxic and a potential skin sensitizer. Handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (
) for 3–5 hours.-
Mechanism Check: Reflux conditions (thermodynamic control) favor the 5-amino isomer. Lower temperatures might result in incomplete cyclization or acyclic hydrazone intermediates.
-
-
Precipitation: Allow the reaction mixture to cool slowly to room temperature, then chill in an ice bath (
) for 1 hour. The product should precipitate as a solid.[2] -
Filtration: Filter the solid under vacuum. Wash the cake with cold Ethanol (
) and then cold Diethyl Ether ( ) to remove unreacted hydrazine and colored impurities. -
Drying: Dry the solid in a vacuum oven at
for 4 hours.
Purification & Characterization
-
Recrystallization: If the product is colored (often yellow/brown due to oxidation), recrystallize from Ethanol/Water (9:1) .
-
Expected Yield: 75–85%.
-
Appearance: White to pale yellow crystalline solid.
Analytical Data Expectations:
-
NMR (DMSO-
):-
5.0–6.0 ppm (s, 2H,
, exchangeable with ). - 7.7 ppm (s, 1H, Pyrazole H-3).
- 7.3–7.6 ppm (m, 9H, Aromatic protons from N-Phenyl and C-Chlorophenyl).
-
5.0–6.0 ppm (s, 2H,
-
MS (ESI):
(Calculated for ).
Workflow Visualization
Caption: Operational workflow for the two-step synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete formation of enaminonitrile (Step 1). | Ensure DMF-DMA is fresh (it hydrolyzes). Extend reflux time in Step 1. |
| Product is Red/Brown | Oxidation of phenylhydrazine. | Use freshly distilled phenylhydrazine. Perform reaction under Nitrogen atmosphere. |
| Wrong Isomer (3-amino) | Kinetic control dominance. | Ensure reaction reaches full reflux temperature. Avoid acidic catalysts which might protonate the hydrazine. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether/hexane to induce crystallization. |
References
-
Fandrick, D. R., et al. (2015). "A Michael Equilibration Model to Control Site Selectivity in the Condensation toward Aminopyrazoles." Organic Letters, 17(12), 2964–2967. Link
-
Bagley, M. C., et al. (2006). "One-step synthesis of Pyrazoles from Alkoxyacrylonitriles." Synlett, 2006(1), 0131-0135. Link
-
Elnagdi, M. H., et al. (2009).[3] "Recent developments in aminopyrazole chemistry." Arkivoc, 2009(i), 198-250.[3] Link
-
BenchChem. (2025).[4] "Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." Link
-
Sigma-Aldrich. "4-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine Product Sheet." Link
Sources
Application Notes & Protocols: Strategic Use of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in Modern Agrochemical Synthesis
Introduction: The Pyrazole Scaffold as a Privileged Structure in Crop Protection
Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, represent a cornerstone in the development of modern agrochemicals.[1] Their versatile chemical nature and stable aromatic ring permit extensive structural modifications, leading to a diverse array of potent fungicides, insecticides, and herbicides.[1][2] This structural versatility makes the pyrazole scaffold a "privileged" motif in agrochemical discovery, capable of interacting with a wide range of biological targets in pests and pathogens.[1]
Among the myriad of pyrazole-based intermediates, 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (herein referred to as CPPA ) stands out as a key building block. Its specific substitution pattern—a phenyl group at the N1 position, a 4-chlorophenyl group at C4, and a reactive primary amine at C5—provides an ideal platform for synthesizing high-value agrochemicals. The 4-chlorophenyl moiety often enhances biological activity, while the strategically placed amine group serves as a versatile chemical handle for constructing complex target molecules, particularly pyrazole carboxamides.
This guide provides an in-depth exploration of CPPA's application in agrochemical synthesis, focusing on detailed protocols, the chemical rationale behind experimental choices, and its role in creating next-generation crop protection agents.
Synthesis of the Core Intermediate: 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CPPA)
The synthesis of CPPA is typically achieved through a multi-step sequence starting from readily available materials. A common and efficient route involves the condensation of a β-ketonitrile with phenylhydrazine. This protocol outlines a robust and scalable method.
Rationale for Synthetic Strategy
The chosen pathway is a variation of the well-established Knorr pyrazole synthesis. It proceeds by first forming a suitable β-ketonitrile precursor, 2-(4-chlorobenzoyl)acetonitrile, which contains the required carbon backbone and the 4-chlorophenyl group. The subsequent cyclocondensation with phenylhydrazine is a highly effective method for constructing the pyrazole ring. The reaction is regioselective, leading predominantly to the desired 1-phenyl-5-aminopyrazole isomer due to the differential reactivity of the ketone and nitrile groups.
Workflow for CPPA Synthesis
Caption: Synthetic workflow for the preparation of the core intermediate, CPPA.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-chlorobenzoyl)acetonitrile
-
Setup: To a flame-dried 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add sodium ethoxide (NaOEt, 1.1 eq) and dry toluene (400 mL).
-
Reaction Initiation: Heat the suspension to 80°C. In the dropping funnel, prepare a mixture of 4-chlorobenzonitrile (1.0 eq) and ethyl acetate (1.2 eq).
-
Addition: Add the nitrile/ester mixture dropwise to the heated NaOEt suspension over 2 hours, maintaining a gentle reflux. The causality for this slow addition is to control the exotherm of the Claisen condensation and prevent side reactions.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 4 hours until TLC analysis indicates the complete consumption of the starting nitrile.
-
Work-up: Cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid (HCl) to neutralize the excess base and protonate the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid, 2-(4-chlorobenzoyl)acetonitrile, can be purified by recrystallization from ethanol.
Step 2: Synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CPPA)
-
Setup: In a 500 mL round-bottom flask, dissolve the 2-(4-chlorobenzoyl)acetonitrile (1.0 eq) from the previous step in glacial acetic acid (250 mL). Acetic acid serves as both a solvent and a catalyst for the cyclization.
-
Reagent Addition: Add phenylhydrazine (1.05 eq) dropwise to the solution at room temperature. An initial exothermic reaction may be observed.
-
Reaction: Heat the mixture to reflux (approx. 118°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
Precipitation: Upon completion, cool the reaction mixture to room temperature. A solid product will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acetic acid and phenylhydrazine hydrochloride.
-
Purification: The crude CPPA solid is then washed with cold ethanol to remove non-polar impurities. For high-purity material, recrystallization from a suitable solvent like isopropanol or toluene is recommended. The final product should be a crystalline solid.
Application in Fungicide Synthesis: Pyrazole Carboxamide SDHIs
A primary application of CPPA is in the synthesis of pyrazole carboxamide fungicides.[3][4] This class of compounds frequently acts as Succinate Dehydrogenase Inhibitors (SDHIs), which disrupt the fungal mitochondrial respiratory chain, leading to a potent inhibition of fungal growth.[1][5] The N-phenyl and C-4-chlorophenyl groups of the CPPA core often serve to correctly orient the molecule within the active site of the SDH enzyme.
Rationale for Carboxamide Synthesis
The conversion of the 5-amino group of CPPA into a carboxamide is a critical step for conferring fungicidal activity. The amide bond introduces a key hydrogen bond donor/acceptor site that is crucial for binding to the target enzyme. The R-group of the acyl chloride used in the synthesis can be varied to fine-tune the compound's spectrum of activity, systemic properties, and crop safety.
Synthetic Pathway to a Representative Pyrazole Carboxamide
Caption: Acylation of CPPA to form a representative pyrazole carboxamide fungicide.
Detailed Experimental Protocol: Synthesis of a Model SDHI
Target: N-(4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide
-
Setup: In a 250 mL flame-dried round-bottom flask under a nitrogen atmosphere, dissolve CPPA (1.0 eq) in anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (Et₃N, 1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0°C in an ice bath. The base is essential; it acts as an acid scavenger, neutralizing the HCl generated during the acylation, which would otherwise protonate the starting amine and halt the reaction.
-
Acyl Chloride Addition: Add 2-(trifluoromethyl)benzoyl chloride (1.1 eq) dropwise via a syringe. The trifluoromethyl group is a common feature in modern fungicides, often enhancing metabolic stability and binding affinity.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor for the disappearance of CPPA using TLC.
-
Quenching: Once the reaction is complete, slowly add 50 mL of water to quench any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Final Product: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the target carboxamide as a pure solid.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazole carboxamide structure has yielded key insights into fungicidal activity. The data below is representative of trends observed in the field.[6][7]
| Position of Variation | Substituent (R) on Benzamide Ring | Relative Fungicidal Activity (Hypothetical) | Rationale for Activity Change |
| Ortho (C2) | -H | Baseline | Unsubstituted ring provides a baseline for comparison. |
| Ortho (C2) | -Cl | +++ | Halogen substitution often improves binding affinity and lipophilicity. |
| Ortho (C2) | -CF₃ | ++++ | The trifluoromethyl group is a strong electron-withdrawing group that can enhance metabolic stability and potency. |
| Para (C4) | -OCH₃ | - | Electron-donating groups in the para position are often detrimental to SDHI activity. |
| Ortho (C2), Meta (C3) | -diCl | +++ | Multiple halogen substitutions can further optimize steric and electronic properties for enzyme binding. |
Application in Insecticide Synthesis: Diamide Analogues
The versatile CPPA intermediate is also a valuable precursor for insecticides, particularly those belonging to the diamide class, which act as ryanodine receptor modulators.[6] The synthesis involves coupling the pyrazole amine with a different class of carboxylic acids, such as substituted anthranilic acids.
Synthetic Rationale
The core principle remains the formation of a critical amide bond. For diamide insecticides like chlorantraniliprole, the key structural motif is an N-pyridyl pyrazole connected via an amide linkage to a substituted anthranilic acid. While CPPA is not the direct precursor to chlorantraniliprole, its 5-amino group allows for the synthesis of structurally related analogues by coupling it with appropriately substituted carboxylic acids, demonstrating the scaffold's versatility.
Protocol: Synthesis of a Pyrazole Anthranilamide
-
Carboxylic Acid Activation: In a separate flask, dissolve 2-amino-3-chloro-5-nitrobenzoic acid (1.0 eq) in anhydrous THF. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF. Stir for 2 hours at room temperature to form the corresponding acyl chloride. The DMF catalyzes the formation of the Vilsmeier reagent, which is the active acylating species.
-
Amide Coupling: In the main reaction flask, prepare a solution of CPPA (1.0 eq) and pyridine (2.0 eq) in anhydrous THF at 0°C.
-
Reaction: Slowly add the freshly prepared acyl chloride solution to the CPPA solution. Allow the reaction to proceed at room temperature overnight.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Section 3.3 to isolate the target diamide product.
Conclusion and Future Outlook
4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CPPA) is a high-value, versatile intermediate in agrochemical research and development. Its strategically functionalized structure provides a robust platform for the synthesis of leading classes of fungicides and insecticides. The protocols detailed herein demonstrate standard, reliable methods for leveraging the C5-amino group to construct complex pyrazole carboxamides and related structures.
Future research will likely focus on developing more atom-economical and greener synthetic routes to CPPA and its derivatives. Furthermore, the use of CPPA in creating novel agrochemicals with new modes of action or improved resistance management profiles remains a promising avenue for innovation in crop protection. The continued exploration of structure-activity relationships originating from this core scaffold will undoubtedly lead to the discovery of more effective and sustainable agricultural solutions.
References
-
Li, Z., et al. (2023). Pyrazole Amide Scaffolds in Agricultural Chemistry: From Molecular Design to Applications. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Fang, Z.Y., Jiang, H., & Ye, X.D. (2012). Synthesis and Fungicidal Activity of Pyrazolecarboxamide Containing a-Aminoacetanilide Moiety. E-Journal of Chemistry. Available from: [Link]
-
Gomha, S.M., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules. Available from: [Link]
-
Orozco-Castañeda, C.A., et al. (2022). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society. Available from: [Link]
-
Wang, X., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules. Available from: [Link]
-
ACS Publications. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Available from: [Link]
-
ResearchGate. (2010). Design, synthesis, and structure–activity relationships of pyrazole derivatives as potential FabH inhibitors. Available from: [Link]
-
PMC. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. Available from: [Link]
-
PMC. (2013). 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide. Available from: [Link]
-
Neuroquantology. (2022). SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. Available from: [Link]
-
Der Pharma Chemica. (2011). Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Available from: [Link]
-
Molecules. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]
-
PMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
-
ResearchGate. (2010). 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. Available from: [Link]
-
Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]
-
SCIRP. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Available from: [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Advanced One-Pot Synthesis Strategies for 1,4-Substituted 5-Aminopyrazoles: A Comprehensive Protocol Guide
Introduction and Strategic Rationale
5-Aminopyrazoles are highly privileged scaffolds in modern drug discovery, serving as the core pharmacophore for numerous biologically active compounds, including potent p38α MAP kinase inhibitors, antiviral agents, and anticancer therapeutics[1][2]. Historically, the synthesis of 1,4-disubstituted 5-aminopyrazoles relied on linear, multi-step sequences that suffered from poor atom economy, tedious protection-deprotection cycles, and challenging regiocontrol.
Mechanistic Causality in Multicomponent Assemblies
The fundamental challenge in synthesizing 1,4-disubstituted 5-aminopyrazoles is controlling the nucleophilic attack of the hydrazine on the nitrile-containing scaffold while simultaneously trapping the C4 position with an electrophile.
In an optimized one-pot system, molecular iodine (
One-pot multicomponent reaction mechanism for 1,4-disubstituted 5-aminopyrazoles.
Protocol I: Iodine-Catalyzed Multicomponent Synthesis of 4-Selanyl-5-Aminopyrazoles
This metal-free protocol is highly effective for synthesizing selenium-containing 5-aminopyrazoles, which are valuable precursors for advanced diazo compounds[1].
Reagents and Equipment
-
Substrates: Benzoylacetonitrile derivatives (1.0 mmol), Arylhydrazines (1.0 mmol), Diorganyl diselenides (0.5 mmol).
-
Catalyst/Solvent: Molecular Iodine (
, 50 mol%), Acetonitrile (MeCN, 5.0 mL). -
Equipment: 25 mL round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step Methodology
-
Reaction Assembly: To a 25 mL round-bottom flask, add the benzoylacetonitrile (1.0 mmol) and the arylhydrazine (1.0 mmol).
-
Causality: Mixing these two first allows the initial nucleophilic attack to commence, minimizing hydrazine degradation.
-
-
Electrophile & Catalyst Introduction: Add the diorganyl diselenide (0.5 mmol) followed immediately by molecular iodine (0.5 mmol, 50 mol%)[1].
-
Reflux: Suspend the mixture in 5.0 mL of MeCN. Attach a reflux condenser and heat the mixture to reflux under an open-air atmosphere.
-
Causality: The air atmosphere is critical; ambient oxygen assists in the oxidative regeneration of the iodine catalyst, maintaining the catalytic cycle[1].
-
-
Monitoring: Monitor the reaction progress via TLC (Hexane/EtOAc, 7:3). Full conversion typically requires 24 to 48 hours depending on the electronic nature of the aryl substituents[1].
-
Quenching & Workup: Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (
) to neutralize unreacted iodine. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). -
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Self-Validation & Troubleshooting
-
Regioselectivity Verification: The primary failure mode in this synthesis is the formation of the 3-aminopyrazole regioisomer. To validate success, perform 2D NOESY NMR spectroscopy. A spatial correlation (cross-peak) between the N1-aryl protons and the C5-
protons definitively confirms the 5-aminopyrazole regiochemistry[4]. -
Incomplete Diselenide Cleavage: If unreacted diselenide remains (visible as a distinct yellow/orange band on TLC), ensure the reaction is adequately exposed to air, or slightly increase the
loading to 60 mol%.
Protocol II: Microwave-Assisted One-Pot Annulation to Pyrazolo-pyrimidines
5-Aminopyrazoles act as excellent 1,3-bis-nucleophiles. Once the 1,4-substituted core is synthesized, it can be directly elaborated into fused bicyclic systems (e.g., pyrazolo[1,5-a]pyrimidinones) via microwave irradiation, bypassing the need for intermediate isolation[3][5].
Microwave-assisted one-pot cyclocondensation and functionalization of 5-aminopyrazoles.
Step-by-Step Methodology
-
Initial Condensation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve the 1,4-substituted 5-aminopyrazole (1.0 mmol) and a β-ketoester (1.2 mmol) in methanol (3.0 mL)[5].
-
Microwave Irradiation: Seal the vial and irradiate at 150 °C for 5 minutes.
-
Causality: Microwave dielectric heating provides rapid, uniform energy transfer that overcomes the high activation barrier of the cyclocondensation step without causing thermal degradation of the aminopyrazole core, which often occurs under prolonged conventional heating[5].
-
-
Acid-Catalyzed Ring Closure: Carefully unseal the vial, add glacial acetic acid (1.0 mL), and re-irradiate at 150 °C for an additional 2 hours to drive the dehydrative ring closure[5].
-
In-Situ Halogenation (Optional Extension): For further functionalization, cool the vessel, add N-bromosuccinimide (NBS, 1.5 equiv), and irradiate for 5 more minutes to achieve quantitative C8-bromination[6].
-
Isolation: Pour the mixture into ice-cold water. Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum.
Quantitative Data Summary
The following table summarizes expected yields and optimal conditions for various 1,4-substituted 5-aminopyrazole syntheses utilizing one-pot strategies.
| Target Core / Substrate (R1, R4) | Reagents & Catalysts | Reaction Conditions | Expected Yield | Ref |
| 1-Phenyl, 4-Phenylselanyl | Benzoylacetonitrile, Phenylhydrazine, Diphenyl diselenide, | MeCN, Reflux, Air, 48h | 24% – 96% | [1] |
| 1-Aryl, 4-Thioether | Substituted Hydrazine, Nitrile, Benzenethiol, | Solvent-free, Lewis Acid | 39% – 91% | [3] |
| Pyrazolo[1,5-a]pyrimidinones | 5-Aminopyrazole, β-ketoester, Acetic Acid | MeOH, MW (150 °C), 2h | 52% – 85% | [5] |
| 8-Bromo-pyrazolo-triazines | 5-Aminopyrazole, Ethoxycarbonyl isothiocyanate, NBS | MW sequential, 150 °C | 77% – 95% | [6] |
References
- Pires, C. S., et al. "Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles." Beilstein Journal of Organic Chemistry (2018).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjBgUNqiIH-6Z9wyujAWhTFmd89LylMTMNweTZM-ohwyNsnOdIQrVC3AZ59E45OBY_KmcdYucaS11w15T_PYN0AatbpOznWTbrcu8hwrpe19YtB4wAaUWSU8m63DN6f3CYLogKtBm0Cx--O_ZCE8Q-kQ==]
- "A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules." Scientific Research Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqQwM8j_BVjySLBy619mqaCHwupwyqmxvRsKRgcawFisiqWZuE6Uc7SAkHn8DMXw4AipvaEXlwfxDIV_hLxsdFu3N7tPTI7kZHooJqV2CKxS9gzDei25Qcj1bQ5Xz6JTbm3AVqSZiYtjMB1hJKiy1jttq6ix4x]
- "Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes." The Journal of Organic Chemistry (2008).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-8SszL8TdKeIodYAOPblVbEBWXuiT_0akQkzYtqy44GY8nM2602EOMz5OkDJkKNJwoGQZFjX2l_kW00q2cadxDg6wpCBIJXDIQMPGDOa8rbnGd3884fcRCujqC9RYjR7E9xjLH2kl4Q==]
- "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI (2022).[https://vertexaisearch.cloud.google.
- "Synthesis of pyrazolopyrimidinones using a 'one-pot' approach under microwave irradiation." Beilstein Journal of Organic Chemistry / NIH (2011).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvIx-Kv6MkXxlmv2N-xWl0RoRbcBmX9DqgUzo8ttwPgpGyANmKjQu9L2p1l6YomDdnzbBycwQPaDYhm3V3DTnNJmBgqfxsCqWBjJdWY7x1gUu1Qr5A7_7tE4MeHM-7I2nFiAzVKHqVC5leIQ==]
- "Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][1,3,5]triazines." MDPI (2021).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG9GB3xtLtpy4AtEwojb6Fca-j1ZSpdgHniOAAlAT6BT1CFH6XoCEo4l-eCltpiPg-DLeHv3Fh3MJpZ5xRKC7jE4wTLXAwc7mO4k43GSyLl3Zyp_qmbtFEWhTjFSStqBdtRcU=]
Sources
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- 3. mdpi.com [mdpi.com]
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- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Purification challenges of aminopyrazoles via column chromatography
Topic: Overcoming Purification Challenges in Column Chromatography
Introduction: The Aminopyrazole Paradox
Welcome to the Technical Support Center. If you are reading this, you are likely experiencing the "Aminopyrazole Paradox": these scaffolds are privileged structures in kinase inhibitors and GPCR ligands, yet they are among the most frustrating compounds to purify.
The core challenge stems from the amphoteric and polar nature of the aminopyrazole moiety. The basic ring nitrogens and the exocyclic amine interact aggressively with the acidic silanols of standard silica gel, leading to peak broadening (tailing) and irreversible adsorption. Furthermore, annular tautomerism can cause a single pure compound to appear as two merging blobs, confusing fraction collection.
This guide moves beyond standard textbook advice, offering field-proven protocols to isolate your target with high purity.
Module 1: The Silanol War (Streaking & Tailing)
Q: Why does my compound streak from fraction 5 to 50?
A: This is a classic acid-base mismatch. Standard silica gel (
Troubleshooting Protocol: The "Silanol Shield" Strategy
To fix this, you must mask the silanols using a competing base.
Method A: The Triethylamine (TEA) Modifier
Best for: Standard flash chromatography where product stability is not an issue.
-
Preparation: Add 1% Triethylamine (TEA) to both your non-polar (e.g., Hexane/DCM) and polar (e.g., EtOAc/MeOH) solvent reservoirs.
-
Equilibration (Critical): Flush the column with 3 Column Volumes (CV) of the starting mobile phase containing TEA. Reason: If you don't pre-coat the silica, the TEA in your gradient will be adsorbed by the silica during the run, changing your effective gradient profile.
-
Run: Perform the gradient. The TEA saturates the silanol sites, forcing your aminopyrazole to remain in the mobile phase.
-
Post-Run: TEA has a high boiling point. You must rotovap thoroughly or use an HCl wash (if your product tolerates acid) to remove residual TEA.
Method B: The Ammonium Hydroxide (
) Alternative
Best for: Polar aminopyrazoles requiring MeOH/DCM gradients.
-
Preparation: Prepare a "Basic Methanol" stock solution by adding 10 mL of concentrated aqueous
(28-30%) to 1 L of Methanol. -
Mobile Phase: Use DCM as Solvent A and the "Basic Methanol" as Solvent B.
-
Advantage: Ammonia is volatile; it disappears on the rotovap, leaving no residue.
Decision Logic: Choosing Your Modifier
Figure 1: Decision matrix for selecting the appropriate mobile phase modifier based on solubility and volatility requirements.
Module 2: The Tautomerism Trap
Q: My LCMS says pure, but I see two merging spots on TLC/Flash. Why?
A: Unsubstituted pyrazoles exhibit annular tautomerism . The hydrogen on the ring nitrogen shifts rapidly between
Protocol: The "Transient Protection" Strategy
If you cannot separate the tautomers (and you usually shouldn't try, as they re-equilibrate instantly in solution), you have two options:
-
The "Ignore It" Method: If the NMR confirms purity and the mass is correct, collect the entire broad peak. It is a single compound in the flask.
-
The "Lock It" Method (Derivatization): If purification is impossible due to impurity overlap, lock the tautomer.
-
Step 1: React crude aminopyrazole with
(tert-butoxycarbonyl anhydride). This locks the proton on the exocyclic amine or ring nitrogen, creating a single, lipophilic species. -
Step 2: Purify the Boc-protected intermediate (usually runs much faster and sharper in Hex/EtOAc).
-
Step 3: Deprotect with TFA/DCM.
-
Module 3: Solubility & Loading Techniques
Q: My compound won't dissolve in DCM or Hexane. How do I load it?
A: Aminopyrazoles are often crystalline solids with poor solubility in non-polar solvents. Liquid loading with MeOH usually causes "band broadening" because MeOH is a strong eluent—it washes the compound down the column before the gradient starts.
Protocol: Solid (Dry) Loading
This is the gold standard for aminopyrazoles.
-
Dissolve: Dissolve your crude mixture in the minimal amount of a strong solvent (MeOH or Acetone).
-
Adsorb: Add silica gel (ratio: 2g silica per 1g crude) or Celite 545 (preferred for very sticky compounds).
-
Evaporate: Rotovap to dryness. You should have a free-flowing powder.
-
Troubleshooting: If it's sticky/clumpy, you added too little solid support. Add more and re-evap.
-
-
Load: Pour the powder on top of your pre-packed column (or into a solid load cartridge).
-
Run: Start your gradient. The compound will elute in a tight band as soon as the mobile phase polarity reaches the desorption threshold.
Module 4: Alternative Stationary Phases
Q: Silica + TEA failed. What is the "Nuclear Option"?
A: When silica chemistry fights you, switch the battlefield.
| Stationary Phase | Surface Chemistry | Why Use for Aminopyrazoles? | Caveats |
| Standard Silica | Acidic ( | Cheap, high capacity. | Requires TEA/NH3 modifiers.[2][3] |
| Amine-Bonded Silica | Basic ( | Best for Flash. The surface is already basic. No modifiers needed. | More expensive. Lower capacity than bare silica. |
| Basic Alumina | Basic ( | Does not protonate amines. Stable pH. | Lower resolution (fewer theoretical plates). |
| C18 (Reversed Phase) | Hydrophobic | The Ultimate Fix. Use High pH buffer. | Requires water removal (lyophilization). |
Protocol: High pH Reversed-Phase (C18)
If you have access to a C18 flash column, this is often the most effective method for polar aminopyrazoles.
-
Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~8-9).
-
Mobile Phase B: Acetonitrile (MeCN).[4]
-
Mechanism: At pH 8, the aminopyrazole is largely unprotonated (neutral), increasing its retention on the hydrophobic C18 chains and improving peak shape.
Visual Workflow: The Purification Pipeline
Figure 2: Strategic workflow for selecting the purification method based on initial TLC screening results.
References
-
Teledyne ISCO. (2012).[5] RediSep Amine Functionalized Column: Purification of chemical compounds with basic properties.[3][6][7] Application Note AN65.[8] Link
-
SiliCycle. (n.d.). SiliCycle Application Note: Purification of Basic Compounds using Amine-Functionalized Silica.[6]Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Purification Blog. Link
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for pKa and solvent properties).
-
BenchChem. (2025).[9] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.Link
Sources
- 1. teledynelabs.com [teledynelabs.com]
- 2. researchgate.net [researchgate.net]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. teledyneisco.com [teledyneisco.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Optimization for Pyrazole Ring Closure
Status: Operational | Tier: L3 (Senior Scientific Support) Subject: Troubleshooting Catalyst Selection, Regioselectivity, and Reaction Efficiency in Pyrazole Synthesis.
Executive Summary
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I recognize that pyrazole synthesis—specifically the ring closure step—is often deceptively simple in theory but complex in practice. Whether you are employing the classical Knorr condensation or modern metal-catalyzed oxidative cyclizations, the choice of catalyst dictates not just yield, but the critical regiochemical outcome (1,3- vs. 1,5-isomers).
This guide moves beyond textbook definitions to address the causality of experimental failure and provides self-validating protocols for your lab.
Part 1: Catalyst Selection & Troubleshooting (Q&A)
Module A: Regiocontrol in Condensation (Knorr-Type)
Context: The reaction of unsymmetrical 1,3-dicarbonyls with hydrazines often yields a mixture of regioisomers.[1][2]
Q1: I am observing a 50:50 mixture of 1,3- and 1,5-isomers. How can I force regioselectivity without changing my substrate? A: The lack of selectivity indicates that the electrophilicity difference between your two carbonyls is insufficient to overcome the nucleophilic bias of the hydrazine.
-
The Fix (Lewis Acid Tuning): Switch from a simple Brønsted acid (e.g., HCl, AcOH) to a hard Lewis acid like Ytterbium Triflate [Yb(OTf)₃] or Indium Chloride [InCl₃] . These catalysts coordinate preferentially to the most basic carbonyl oxygen, enhancing its electrophilicity and directing the initial attack.
-
The Solvent Effect: Switch to 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) . HFIP is a strong hydrogen-bond donor that can activate carbonyls and stabilize polar transition states, often shifting regioselectivity significantly compared to Ethanol or MeOH [1].
Q2: My reaction stalls at the hydrazone intermediate. Why won't it cyclize? A: This is a common kinetic trap. The hydrazone has formed, but the intramolecular attack is energetically unfavorable, often due to steric clash or insufficient acidity to activate the second carbonyl.
-
The Fix: Increase the acidity of the medium or use a dehydrating scavenger. If using a Lewis acid, ensure it hasn't been "poisoned" by the basic hydrazine. Pre-mixing the 1,3-dicarbonyl with the Lewis acid before adding the hydrazine allows the catalyst to activate the carbonyl first.
Module B: Sustainable & Heterogeneous Catalysis
Context: Scale-up requires minimizing toxic waste and simplifying workup.[3]
Q3: We need to scale up to kilogram quantities but filtration of homogeneous metal catalysts is proving difficult. What is the best heterogeneous alternative? A: For standard condensations, Amberlyst-70 or Silica-Supported Sulfuric Acid (SiO₂-H₂SO₄) are superior choices.
-
Why: Amberlyst-70 is a macroreticular polymer resin with high thermal stability (up to 190°C). It allows for an aqueous, room-temperature synthesis where the product precipitates out, and the catalyst is recovered by simple filtration. It eliminates the need for liquid acid neutralization and extraction [2].
Module C: Metal-Catalyzed Oxidative Cyclization
Context: Forming pyrazoles from hydrazones via C-N bond formation (oxidative dehydrogenation).
Q4: My Copper-catalyzed oxidative cyclization yields are inconsistent (varying between 30-80%). What is the variable? A: In Cu-catalyzed aerobic oxidation (e.g., converting oxime acetates or hydrazones to pyrazoles), the oxygen mass transfer is often the rate-limiting step.
-
The Fix: Do not rely on passive air exposure. Use a balloon of O₂ or vigorous stirring to ensure saturation. Furthermore, check your ligand. Phenanthroline-based ligands stabilize the Cu species and prevent aggregation/deactivation.
Part 2: Decision Logic & Mechanism
Visual 1: Catalyst Selection Matrix
Use this logic flow to select the starting catalyst system based on your substrate constraints.
Caption: Decision matrix for selecting the optimal catalyst system based on substrate symmetry and mechanistic requirements.
Part 3: Comparative Data & Protocols
Table 1: Catalyst Performance Comparison
| Catalyst Class | Representative Agent | Primary Utility | Regioselectivity Potential | Sustainability Score |
| Brønsted Acid | HCl / AcOH | Standard Knorr synthesis | Low (Thermodynamic control) | Low (Corrosive, waste) |
| Lewis Acid | Yb(OTf)₃ / InCl₃ | Unsymmetrical diketones | High (Chelation control) | Medium (Recoverable) |
| Solid Acid | Amberlyst-70 | Aqueous/Green synthesis | Medium | High (Recyclable) |
| Transition Metal | Cu(OTf)₂ | Oxidative cyclization | N/A (Substrate defined) | Medium (Ligand cost) |
Experimental Protocol A: Regioselective Synthesis (Lewis Acid)
Designed for unsymmetrical 1,3-dicarbonyls where isomer purity is critical.
Reagents:
-
1,3-Dicarbonyl (1.0 equiv)
-
Hydrazine derivative (1.1 equiv)[2]
-
Catalyst: InCl₃ (10 mol%) or Yb(OTf)₃ (5 mol%)
-
Solvent: Ethanol (Standard) or HFIP (For maximum regiocontrol)
Step-by-Step:
-
Catalyst Activation: In a round-bottom flask, dissolve the 1,3-dicarbonyl in the solvent. Add the Lewis Acid catalyst.[4][5] Stir at Room Temperature (RT) for 10 minutes. Why? This allows the catalyst to coordinate to the carbonyls, establishing the electronic bias.
-
Addition: Add the hydrazine dropwise over 5 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (78°C for EtOH) for 2–4 hours. Monitor by TLC (disappearance of dicarbonyl).
-
Workup: Cool to RT. Remove solvent under reduced pressure.[1][2][6]
-
Purification: Flash chromatography is usually required to separate minor isomers, though this protocol should minimize them.
Experimental Protocol B: Green Aqueous Synthesis (Heterogeneous)
Designed for scale-up and sustainability.
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Hydrazine Hydrate (1.0 equiv)[7]
-
Catalyst: Amberlyst-70 (20 wt% regarding diketone)
-
Solvent: Water
Step-by-Step:
-
Mixing: Combine 1,3-diketone and hydrazine hydrate in water in a flask.
-
Catalyst Addition: Add Amberlyst-70 beads.
-
Reaction: Stir vigorously at Room Temperature for 15–60 minutes.
-
Self-Validation: The product should begin to precipitate as a solid, indicating reaction progress.[6]
-
-
Isolation: Filter the mixture.
-
Solid 1 (Catalyst): The resin beads are captured. Wash with EtOH to recover them for reuse.
-
Solid 2 (Product): The pyrazole product is often co-filtered or crystallized from the filtrate.
-
-
Purification: Recrystallize from Ethanol/Water if necessary. No extraction required [2].
Part 4: Mechanism of Action (Lewis Acid)
Understanding the coordination is key to troubleshooting regioselectivity.
Caption: Lewis acid activation pathway showing the critical chelation step that dictates regioselectivity.
References
-
BenchChem Technical Support. (2025).[2][6][7] Managing Regioselectivity in Substituted Pyrazole Synthesis. Retrieved from
-
Chandak, H. S., et al. (2011). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Synthetic Communications. Retrieved from
-
Deng, X., & Mani, N. S. (2008).[8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from
-
Tang, M., et al. (2018). Practical synthesis of pyrazoles via a copper-catalyzed relay oxidation strategy. Chemical Communications. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mobt3ath.com [mobt3ath.com]
- 4. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 5. A new synthesis of pyrazoles through a Lewis acid catalyzed union of 3-ethoxycyclobutanones with monosubstituted hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Minimizing side products in the synthesis of 4-aryl-1-phenyl-pyrazol-5-amines
Welcome to the Advanced Heterocyclic Synthesis Support Center Focus Area: Regiocontrol and Side-Product Minimization in 4-Aryl-1-phenyl-pyrazol-5-amine Workflows
As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of N-substituted aminopyrazoles. The primary challenge in synthesizing 4-aryl-1-phenyl-pyrazol-5-amines from 1,3-dielectrophiles (like 2-aryl-3-alkoxyacrylonitriles) and phenylhydrazine is controlling which nitrogen atom of the monosubstituted hydrazine attacks the electrophilic center, as detailed in 1[1]. Without precise mechanistic control, reactions rapidly diverge into complex mixtures of regioisomers, uncyclized intermediates, and degradation products.
This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.
Core Mechanistic Pathway: The Regioselectivity Divergence
To troubleshoot effectively, we must first visualize the reaction's causality. The formation of the pyrazole ring is a two-step process: an initial nucleophilic attack by the terminal nitrogen of phenylhydrazine, followed by an intramolecular cyclization. The outcome is strictly governed by the interplay of kinetic and thermodynamic factors[1].
Mechanistic divergence in pyrazole synthesis: Thermodynamic vs. Kinetic control.
Troubleshooting FAQs
Q1: My NMR shows a 1:1 mixture of regioisomers, or predominantly the 3-amino isomer. How do I force the reaction to yield the 5-amino target?
Causality & Solution: You are likely operating under kinetic control or insufficiently driving the thermodynamic equilibration. Phenylhydrazine possesses two distinct nitrogen atoms: the terminal
Under basic conditions (e.g., using sodium ethoxide in ethanol), the reaction is kinetically controlled. The internal nitrogen rapidly attacks the nitrile carbon, exclusively yielding the 1-phenyl-3-aminopyrazole, a phenomenon confirmed by. To minimize this side product and isolate the 5-aminopyrazole, you must shift to thermodynamic control . Use neutral or slightly acidic conditions (e.g., acetic acid in toluene) and elevate the temperature (>70 °C). This allows the intermediate Michael adducts to equilibrate, favoring the thermodynamically more stable 5-aminopyrazole[1].
Q2: My LC-MS shows a massive peak corresponding to the uncyclized hydrazone (M+18 relative to target). Why isn't it cyclizing? Causality & Solution: Hydrazone accumulation is a classic bottleneck. It occurs when the electrophilicity of the nitrile carbon is too low, or the internal nitrogen of the phenylhydrazine is insufficiently nucleophilic to close the ring. Arylhydrazines are inherently less nucleophilic at the internal nitrogen than alkylhydrazines[2].
To force cyclization, introduce a mild acid catalyst (like glacial acetic acid). The acid protonates the nitrile group, significantly increasing its electrophilicity and lowering the activation energy for the intramolecular attack. Refluxing the mixture in toluene with 1.1 equivalents of AcOH typically drives complete cyclization within 4-6 hours.
Q3: I am observing dark, tarry side products and M+2/M-2 peaks during workup. What is degrading my product?
Causality & Solution: 5-Aminopyrazoles are highly electron-rich heterocycles. The combination of the amino group and the pyrazole core makes them highly susceptible to oxidative dimerization or degradation, particularly in the presence of air and strong bases.
Always quench your reactions under an inert atmosphere (Nitrogen or Argon). Avoid using harsh aqueous bases (like NaOH) during the extraction phase; instead, use saturated aqueous
Quantitative Data: Regiomeric Ratios by Condition
To illustrate the profound impact of solvent and pH on side-product formation, review the following validated data summarizing the condensation of 3-methoxyacrylonitrile derivatives with phenylhydrazine:
| Reaction Conditions | Control Type | 5-Aminopyrazole Yield (%) | 3-Aminopyrazole Yield (%) | Major Side Product Profile |
| Toluene, AcOH, 110 °C (Microwave/Reflux) | Thermodynamic | 90% | < 5% | Trace hydrazone |
| Ethanol, Neutral, 78 °C (Reflux) | Mixed | ~85% | ~15% | 3-amino regioisomer |
| Ethanol, EtONa, 25 °C | Kinetic | < 5% | 85% | 3-amino regioisomer |
| Methanol, Neutral, 25 °C | Incomplete | < 10% | < 10% | >80% Uncyclized hydrazone |
Self-Validating Standard Operating Procedure (SOP)
Regioselective Synthesis of 4-Aryl-1-phenyl-pyrazol-5-amines via Thermodynamic Control
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.
Phase 1: Hydrazone Formation
-
In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of the 2-aryl-3-alkoxyacrylonitrile in 20 mL of anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Add 10.5 mmol (1.05 eq) of phenylhydrazine dropwise over 10 minutes.
-
Causality: Dropwise addition at 0 °C prevents exothermic runaway and suppresses the premature, kinetically-driven cyclization that leads to the 3-amino side product.
-
-
Validation Checkpoint 1: Stir for 30 minutes at room temperature. Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The starting material spot should be completely replaced by a new, lower-Rf spot (the hydrazone intermediate). LC-MS should confirm the intermediate mass (
of starting material + 108 Da - ROH).
Phase 2: Acid-Catalyzed Cyclization 5. Add 11.0 mmol (1.1 eq) of glacial acetic acid to the reaction mixture. 6. Attach a reflux condenser and heat the mixture to 110 °C for 4-6 hours.
-
Causality: The elevated temperature and acidic environment establish thermodynamic control, driving the equilibrium toward the 5-aminopyrazole[1].
-
Validation Checkpoint 2: Monitor via LC-MS. The reaction is complete only when the hydrazone intermediate peak completely disappears, replaced by the target mass (
of hydrazone - 18 Da for water loss, or corresponding alcohol loss).
Phase 3: Workup and Isolation
8. Cool the mixture to room temperature and dilute with 30 mL of ethyl acetate.
9. Wash the organic layer with saturated aqueous
-
Causality: Using mild bicarbonate instead of hydroxide prevents oxidative degradation of the electron-rich 5-aminopyrazole.
-
Wash with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purify via recrystallization from hot ethanol/water to remove trace 3-amino regioisomers (which typically remain in the mother liquor).
-
Validation Checkpoint 3:
NMR ( ) should show a broad singlet integrating for 2H around 5.0-6.0 ppm, characteristic of the protons, confirming the correct regiochemistry.
References
-
Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Laboratory of Pharmacognosy and Mycology, Université Paris Descartes. Available at: [Link]
-
The Heterocyclist. Regioselective synthesis of 3- and 5-aminopyrazoles. Available at: [Link]
Sources
Overcoming steric hindrance in reactions involving 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Welcome to the Technical Support Center for Heterocyclic Derivatization. This guide provides actionable, field-proven strategies for functionalizing highly hindered 1,4-diaryl-1H-pyrazol-5-amines.
As a Senior Application Scientist, I have designed this resource to move beyond basic protocols. Here, we analyze the structural causality behind reaction failures and provide self-validating methodologies to overcome the severe steric hindrance inherent to this specific pyrazole scaffold.
The Core Challenge: Steric Shielding and Nucleophilic Suppression
The molecule 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine presents a notorious challenge in synthetic organic chemistry. The exocyclic C5-amine is sandwiched between two bulky aromatic systems: the N1-phenyl group and the C4-(4-chlorophenyl) group.
This creates a deep "steric cleft" [1]. The lone pair on the nitrogen is physically blocked from attacking bulky electrophiles. Furthermore, the electron-withdrawing nature of the pyrazole ring and the adjacent aryl groups reduces the intrinsic basicity and nucleophilicity of the amine [2]. Standard derivatization conditions (e.g., peptide coupling reagents, direct SN2 alkylation) will almost universally fail or stall at <10% conversion.
Diagnostic Data: Standard vs. Optimized Conditions
To troubleshoot effectively, you must align your reagents with the steric reality of the substrate. The table below summarizes the quantitative differences between standard and optimized conditions for key transformations.
| Reaction Type | Standard Conditions | Typical Yield | Optimized Conditions | Typical Yield | Causality / Rationale |
| Amidation | R-COOH, HATU, DIPEA, DMF | < 10% | R-COCl, NaH, THF, 0 °C to RT | > 85% | Bulky active esters cannot penetrate the steric cleft. NaH forms a highly nucleophilic pyrazolyl anion that easily attacks smaller acid chlorides. |
| C-N Coupling | Ar-Br, Pd2(dba)3, BINAP, Cs2CO3 | < 15% | Ar-Br, Pd2(dba)3, BrettPhos, LiHMDS | 75–90% | Standard ligands lack the bite angle for bulky amines. BrettPhos accommodates steric bulk during the critical reductive elimination step [3]. |
| Alkylation | R-Br, K2CO3, DMF, 80 °C | ~ 20% (Mix) | R-CHO, Ti(OiPr)4, NaBH3CN | > 80% | Direct SN2 is sterically hindered and leads to N,N-dialkylation. Reductive amination via a reversible imine intermediate ensures mono-alkylation. |
Workflow Visualizations
Understanding the kinetic pathways and catalytic cycles is essential for troubleshooting. The diagrams below map the logical flow of our optimized solutions.
Pathway comparison for amidating sterically hindered 5-aminopyrazoles.
Optimized Buchwald-Hartwig catalytic cycle for hindered 5-aminopyrazoles.
Troubleshooting FAQs
Q1: I am trying to couple a carboxylic acid to the 5-amine using EDC/HOBt, but I only recover starting material. What is going wrong? A: The active ester intermediate formed by EDC/HOBt (or HATU) is extremely bulky. The N1-phenyl and C4-(4-chlorophenyl) groups physically prevent this large electrophile from reaching the amine's lone pair. Solution: You must bypass the bulky active ester. Convert your carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride. Then, use a strong base (like NaH) to deprotonate the 5-amine prior to adding the acid chloride (see Protocol A).
Q2: My Buchwald-Hartwig cross-coupling with an aryl bromide is stalling. I am using Pd(OAc)2, BINAP, and Cs2CO3. How can I push this to completion? A: BINAP is a bidentate ligand that creates a tight coordination sphere around the palladium center, which cannot accommodate the massive steric bulk of your 1,4-diaryl-5-aminopyrazole during the amine coordination step. Furthermore, Cs2CO3 is often too weak to deprotonate highly hindered amines efficiently. Solution: Switch to a specialized dialkylbiaryl phosphine ligand like BrettPhos or RuPhos , which are explicitly designed for coupling hindered primary amines [4]. Replace Cs2CO3 with a stronger, soluble base like LiHMDS or NaOtBu to ensure rapid deprotonation (see Protocol B).
Q3: I attempted a direct alkylation with an alkyl bromide and K2CO3, but I got a messy mixture of starting material, mono-alkylated, and di-alkylated products. How do I achieve clean mono-alkylation? A: Direct SN2 alkylation of hindered anilines/aminopyrazoles requires high temperatures, which inevitably leads to over-alkylation once the mono-alkylated product (which is often more nucleophilic than the starting material) is formed. Solution: Use reductive amination. React the 5-amine with an aldehyde in the presence of a Lewis acid (Ti(OiPr)4) to force imine formation. Subsequent reduction with NaBH3CN will yield exclusively the mono-alkylated product.
Validated Experimental Protocols
Protocol A: Strong-Base Promoted Amidation
Use this protocol when standard peptide coupling reagents fail.
-
System Preparation: Flame-dry a Schlenk flask under argon. Add 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq) and dissolve in anhydrous THF to create a 0.2 M solution.
-
Anion Generation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Causality: NaH irreversibly deprotonates the hindered amine, forming a highly nucleophilic pyrazolyl anion that overcomes the steric shielding.
-
-
Electrophilic Attack: Stir for 30 minutes at 0 °C until H2 gas evolution ceases. Add the desired acid chloride (R-COCl, 1.2 eq) dropwise.
-
Self-Validation Step: Warm the reaction to room temperature and stir for 2 hours. Extract a 10 µL aliquot, quench in methanol, and run an LC-MS. The disappearance of the starting material mass (
) and the appearance of the product mass validates reaction completion. -
Workup: Quench carefully with saturated aqueous NH4Cl. Extract with EtOAc (3x), dry the combined organic layers over Na2SO4, concentrate in vacuo, and purify via flash column chromatography.
Protocol B: Sterically Demanding Buchwald-Hartwig Cross-Coupling
Use this protocol for C-N bond formation with aryl/heteroaryl halides.
-
System Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq), the aryl bromide (1.1 eq), Pd2(dba)3 (0.02 eq), BrettPhos (0.04 eq), and LiHMDS (1.5 eq).
-
Solvation: Add anhydrous, degassed Toluene to achieve a 0.1 M concentration. Seal the vial tightly with a PTFE-lined cap.
-
Causality: Toluene is a non-coordinating solvent that allows the active Pd(0) species to interact freely with the bulky BrettPhos ligand. LiHMDS is utilized because the extreme steric hindrance requires a strong, soluble base to facilitate amine coordination to the palladium complex [4].
-
-
Reaction Execution: Remove the vial from the glovebox and heat at 100 °C in an oil block for 12 hours.
-
Self-Validation Step: Cool to room temperature. Run a TLC (Hexanes/EtOAc 3:1). A new, less polar UV-active spot confirms successful cross-coupling.
-
Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.
References
-
Australian Journal of Chemistry. Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. [Link]
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
National Institutes of Health (PMC). Fungal selective resorcylate aminopyrazole Hsp90 inhibitors: Optimization of whole cell anticryptococcal activity and insights into the structural origins of cryptococcal selectivity. [Link]
Scale-up process optimization for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine production
Product: 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Ticket ID: SC-PYR-5A-OPT Assigned Specialist: Dr. A. Vance, Senior Process Chemist Status: Open
Executive Summary
Scaling up the production of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine presents two primary challenges: regiochemical control (avoiding the 3-amine isomer) and physical processing (handling the exothermic hydrazine addition and preventing "oiling out" during crystallization).[1]
This guide addresses these critical bottlenecks. Unlike bench-scale synthesis where chromatography is viable, kilogram-scale production relies on kinetic control and crystallization engineering .
Module 1: The Synthetic Route & Regioselectivity
User Question: "We are observing a 15-20% formation of the unwanted 3-amine isomer at the 5kg scale. Our bench runs were >95% pure. What changed?"
Technical Diagnosis: At scale, heat transfer limitations often create localized "hot spots" that favor the thermodynamic product (often the 3-amine) or alter the pH profile locally. The regioselectivity is determined by the initial attack of the phenylhydrazine nitrogen.
The "Gold Standard" Process (Recommended)
To lock regioselectivity, we recommend the Alkoxymethylene Route over the
-
Precursor: 2-(4-chlorophenyl)-3-ethoxyacrylonitrile.
-
Mechanism: The terminal nitrogen of phenylhydrazine attacks the ethoxy-bearing carbon (Michael-type addition) before cyclization. This sterically and electronically forces the formation of the 5-amine.
| Parameter | Ethoxyacrylonitrile Route (Recommended) | |
| Precursor | 3-oxo-2-(4-chlorophenyl)propanenitrile | 2-(4-chlorophenyl)-3-ethoxyacrylonitrile |
| Regiocontrol | pH and Temp dependent (Variable) | Substrate controlled (High Fidelity) |
| Major Impurity | 3-amine isomer (up to 30%) | Unreacted hydrazine / Hydrolysis products |
| Scale-Up Stability | Low (Sensitive to dosing rate) | High (Robust) |
Corrective Action for Current Batches
If you are locked into the
-
Protocol: Use Ethanol/Acetic Acid (10:1) as the solvent system.
-
Rationale: Protonation of the hydrazine optimizes the nucleophilicity of the terminal nitrogen, favoring the kinetic attack at the nitrile carbon (leading to the 5-amine) over the ketone.
Module 2: Thermal Safety & Addition Protocols
User Question: "We saw a rapid temperature spike of 15°C during phenylhydrazine addition. Is this normal?"
Technical Diagnosis:
No. Phenylhydrazine condensations are highly exothermic (
Safety Workflow Diagram
The following logic flow illustrates the critical safety checks for hydrazine addition.
Caption: Adaptive dosing logic for phenylhydrazine addition. Feed must be interlocked with reactor temperature.
Key Safety Protocol:
-
Dilution: Never add neat phenylhydrazine. Dilute 1:1 with the reaction solvent (e.g., EtOH).
-
Dosing: Use a peristaltic pump or gravity feed with a flow restrictor. Target an addition time of 2–4 hours for a 5kg batch.
-
Quench Ready: Have a quench vessel containing dilute bleach (sodium hypochlorite) or acetone available to neutralize spills/leaks immediately.
Module 3: Isolation & Purification (The "Oiling Out" Issue)
User Question: "Upon cooling, the product separates as a sticky brown oil instead of crystals. How do we recover this?"
Technical Diagnosis:
"Oiling out" (Liquid-Liquid Phase Separation) occurs when the crystallization temperature (
Troubleshooting Guide: Oiling Out
| Step | Action | Mechanism |
| 1. Re-heat | Heat the mixture back to reflux until the oil redissolves completely. | Erases the "bad" thermal history and homogenizes the solution. |
| 2. Seed | Cool to | Provides a template for orderly crystal growth, bypassing the amorphous oil phase. |
| 3. Digestion | Hold at this temperature for 1 hour ("Ostwald Ripening"). | Allows small, unstable oil droplets to dissolve and redeposit onto the stable crystal seeds. |
| 4. Slow Ramp | Cool at a rate of | Prevents supersaturation from exceeding the "metastable limit" where oiling occurs. |
Impurity Fate Mapping
Understanding where your impurities go is vital for meeting ICH guidelines.
Caption: Fate of critical impurities during the standard workup. The regioisomer is rejected to the mother liquor.
References & Validated Sources
-
Regioselectivity in Pyrazole Synthesis:
-
Source: Fustero, S., et al. "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 2011.
-
Relevance: Foundational text on directing hydrazine attacks using fluorinated solvents and steric bulk.
-
URL:
-
-
Safety of Hydrazine Scale-Up:
-
Source: "Phenylhydrazine Safety Data Sheet," Thermo Fisher Scientific.
-
Relevance: Critical toxicity data (H350, H301) and handling requirements for scale-up.
-
URL:
-
-
Crystallization of Aminopyrazoles:
-
Source: "Troubleshooting Crystallization: Oiling Out," Org. Process Res. Dev.
-
Relevance: General process engineering principles for handling low-melting solids and amine salts.
-
URL:
-
Disclaimer: This guide is for research and development purposes. All scale-up activities involving phenylhydrazine must undergo a rigorous Process Hazard Analysis (PHA) before execution.
Sources
Validation & Comparative
X-ray crystallography structure validation of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Comparative Analysis of X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
Verdict: Single Crystal X-ray Diffraction (SCXRD) remains the absolute gold standard for the structural validation of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. While NMR provides rapid solution-state connectivity, it fails to definitively resolve the static tautomeric state (amino- vs. imino-) and the precise atropisomeric conformation induced by the steric clash between the N1-phenyl and C5-amino groups.
This guide details the validation workflow, comparing SCXRD against High-Field NMR and Micro-Electron Diffraction (MicroED), and provides a self-validating experimental protocol.
Part 1: The Crystallographic Challenge
The compound 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine presents three specific structural challenges that necessitate crystallographic proof:
-
Tautomeric Ambiguity: Pyrazol-5-amines can exist in the amino form (
) or the imino form ( ). This distinction radically alters hydrogen bond donor/acceptor profiles in drug binding pockets. -
Regioisomerism: Synthetic pathways often yield mixtures of 1,4- and 1,3-substituted isomers. SCXRD provides unambiguous proof of the 1,4-substitution pattern.
-
Conformational Locking: The steric bulk of the 1-phenyl ring forces the 5-amino group and the 4-chlorophenyl ring out of planarity. SCXRD captures this low-energy bioactive conformation, whereas solution NMR averages it.
Visualization: The Validation Workflow
The following diagram outlines the critical path for validating this structure, highlighting the "Go/No-Go" decision points derived from CheckCIF validation.
Caption: Figure 1. Step-by-step structural validation workflow. Note the iterative loop between Refinement and Validation (CheckCIF).
Part 2: Comparative Analysis (SCXRD vs. Alternatives)
The following table objectively compares SCXRD against its primary alternatives for this specific pyrazole derivative.
| Feature | SCXRD (Gold Standard) | Solution NMR (1D/2D) | MicroED (Cryo-EM) |
| Primary Output | Absolute 3D coordinates (x, y, z) | Connectivity & Relative Environment | 3D Potential Map (Coulombic) |
| Tautomer ID | Definitive (via Bond Lengths & H-map) | Ambiguous (Fast exchange averages signals) | High (Visualizes H-atoms better than X-ray) |
| Sample State | Single Crystal ( | Solution (CDCl | Nanocrystal ( |
| Conformation | Static (Lattice energy minimum) | Dynamic (Time-averaged) | Static |
| Resolution | Atomic ( | N/A | Atomic ( |
| Throughput | Moderate (Hours to Days) | High (Minutes) | Low (Specialized Equip.) |
Why SCXRD Wins for this Molecule
For 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine , the critical validation metric is the C5–N(amine) bond length .
-
Amino form: C–N bond length
(Single bond character). -
Imino form: C=N bond length
(Double bond character).
SCXRD measures this directly with a precision of
Part 3: Experimental Protocol (Self-Validating System)
To ensure high-quality data suitable for publication (and to avoid CheckCIF alerts), follow this optimized protocol.
1. Crystallization (The Slow Evaporation Method)
The presence of the chlorophenyl and phenyl rings makes this molecule lipophilic but capable of
-
Solvent System: Ethanol/Ethyl Acetate (3:1 ratio).
-
Protocol: Dissolve 20 mg of compound in 2 mL solvent. Filter through a 0.45
PTFE filter into a clean vial. Cover with parafilm and poke 3-4 pinholes. Let stand at room temperature. -
Self-Validation: Crystals must extinguish sharply under polarized light. If they fade uniformly, they are amorphous (failed).
2. Data Collection Parameters
-
Temperature: 100 K (Liquid Nitrogen stream). Crucial: Reduces thermal motion of the phenyl rings, improving resolution of the amino hydrogens.
-
Radiation Source: Mo K
( ).[1][2]-
Reasoning: The Chlorine atom (Z=17) absorbs Cu radiation significantly, requiring aggressive absorption correction. Mo reduces this error.
-
-
Resolution Limit: Collect data to at least
( for Mo) to ensure sufficient data-to-parameter ratio (>10:1).
3. Refinement Strategy (The "H-Atom" Problem)
The most common error in validating amine-pyrazoles is the placement of Hydrogen atoms.
-
Carbon-bound H: Use a riding model (AFIX 43 for aromatic).
-
Nitrogen-bound H (Amine):
-
Locate these in the Difference Fourier Map (Q-peaks).
-
Allow free refinement of coordinates if data permits.
-
If unstable, restrain N–H distance to
(DFIX) and .
-
Causality: Freely refining H-atoms proves they actually exist in the density, validating the tautomer. Forcing them into calculated positions assumes the answer before proving it.
-
Part 4: Validation Metrics & Interpretation
A "passed" structure must meet these quantitative thresholds. These are the metrics reviewers and the CheckCIF system will analyze.
Table 2: Critical Validation Thresholds
| Metric | Acceptable Range | What it Indicates |
| R1 (Work) | Agreement between model and observed data. | |
| wR2 (All data) | Quality of the fit (weighted).[2] | |
| GooF (S) | Correct weighting scheme used. | |
| Max Residual Density | No heavy atoms missed; no serious disorder. | |
| C–Cl Bond Length | Chemical correctness (Standard aromatic C-Cl). | |
| Flack Parameter | N/A | Not applicable (Molecule is achiral). |
Visualizing the Tautomer Logic
This decision tree explains how to interpret the bond lengths derived from the solved structure.
Caption: Figure 2. Structural logic for distinguishing Amino vs. Imino tautomers based on bond geometry.
Part 5: Common Pitfalls & Troubleshooting
-
Disorder in the Phenyl Ring: The "1-phenyl" ring may rotate. If ellipsoids look like elongated footballs, model as two positions (PART 1 / PART 2) with occupancy refinement.
-
Twinning: If
is high (>0.10) during data reduction, check for pseudo-merohedral twinning, common in monoclinic space groups ( ). -
Absorption: The Chlorine atom requires a Multi-Scan (SADABS) or Gaussian face-indexed absorption correction. Failure to do this results in "ripples" of electron density near the Cl atom.
References
-
Spek, A. L. (2009).[3][4] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
-
Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link
-
Claramunt, R. M., et al. (2006).[5] The structure of pyrazoles in the solid state: a combined CPMAS, NMR, and crystallographic study. Journal of Organic Chemistry. Link
-
Gonen, T. (2013).[6] The Cryo-EM Method MicroED. (Foundational work on MicroED as an alternative). Link
-
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. iucr.org [iucr.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. A New Era for Determining Small Molecule Structure Determination - Life in Atomic Resolution [thermofisher.com]
- 7. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparing bioactivity of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine vs Celecoxib
This guide provides an in-depth technical comparison between the optimized pharmaceutical agent Celecoxib and the structural scaffold 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (hereafter referred to as CPPA ).
Executive Summary
This guide contrasts two distinct pyrazole derivatives: Celecoxib , a highly selective COX-2 inhibitor used clinically for inflammation, and CPPA , a 5-amino-pyrazole intermediate often used as a scaffold for kinase inhibitors (e.g., p38 MAPK) and anticancer research.
While they share a pyrazole core, their bioactivity profiles diverge significantly due to regioisomerism (1,5-diaryl vs. 1,4-diaryl substitution) and pharmacophore presence (sulfonamide vs. amine). This comparison serves as a critical case study in Structure-Activity Relationships (SAR).
| Feature | Celecoxib | CPPA (The Amine Scaffold) |
| CAS Registry | 169590-42-5 | 14668-33-8 |
| Core Structure | 1,5-Diarylpyrazole | 1,4-Diarylpyrazole |
| Primary Target | Cyclooxygenase-2 (COX-2) | p38 MAPK (Precursor); General Scaffold |
| Key Pharmacophore | Benzenesulfonamide ( | Free Primary Amine ( |
| Selectivity | High (COX-2 > COX-1) | Low/Promiscuous (Scaffold dependent) |
| Clinical Status | FDA-Approved Drug | Research Chemical / Intermediate |
Part 1: Structural & Mechanistic Divergence
The Regioisomerism Switch
The defining difference lies in the arrangement of the aryl rings on the pyrazole core.
-
Celecoxib (1,5-Diaryl): The phenyl rings are adjacent (positions 1 and 5). This bulky arrangement forces the rings to twist, creating a specific 3D geometry that fits the large hydrophobic channel of the COX-2 enzyme.
-
CPPA (1,4-Diaryl): The aryl rings are separated (positions 1 and 4). This results in a more planar, linear topology often favored by kinase active sites (ATP-binding pockets) rather than the COX-2 channel.
The Selectivity Anchor (Sulfonamide)
Celecoxib derives its potency from a sulfonamide group on the N1-phenyl ring. This group inserts into a hydrophilic "side pocket" (Arg513/His90) present in COX-2 but absent in COX-1 (where it is blocked by Ile523). CPPA lacks this anchor. Consequently, CPPA exhibits negligible COX-2 selectivity and is instead utilized to synthesize fused heterocycles (e.g., pyrazolo[3,4-b]pyridines) that target cell proliferation pathways.
Mechanistic Pathway Visualization
The following diagram illustrates the divergence in biological impact: Celecoxib blocking the Prostaglandin cascade vs. CPPA acting as a precursor for kinase modulation.
Caption: Divergent pathways: Celecoxib directly inhibits COX-2-mediated inflammation, while CPPA serves as a chemical foundation for targeting kinase-driven cell proliferation.
Part 2: Quantitative Bioactivity Data
The following data contrasts the established potency of Celecoxib against the typical profile of CPPA-derived analogs.
Table 1: Inhibitory Potency Profile[1]
| Parameter | Celecoxib (Optimized) | CPPA (Scaffold/Intermediate) |
| COX-2 IC50 | 0.04 µM (Highly Potent) | > 10 µM (Inactive/Weak) |
| COX-1 IC50 | > 15.0 µM | > 10 µM (Non-selective) |
| Selectivity Index | > 375 (COX-2 selective) | ~1 (Non-selective) |
| p38 MAPK IC50 | > 10 µM (Inactive) | 0.1 - 5.0 µM (Derivative dependent) |
| Cell Line Activity | HCT-116, HT-29 (Colon Cancer) | HeLa, HepG2 (via derivatives) |
Note: Data for CPPA refers to its activity as a core scaffold in derivative libraries. Pure CPPA is rarely screened as a final drug but rather as a control.
Part 3: Experimental Protocols
To validate the bioactivity of these compounds, researchers typically employ enzyme inhibition assays. Below is the industry-standard protocol for verifying COX-2 selectivity, which distinguishes Celecoxib from CPPA.
Protocol A: COX-1/COX-2 Isozyme Inhibition Assay
Objective: Determine the IC50 of the test compound against recombinant human COX-2.
1. Reagents & Setup
-
Enzyme: Recombinant human COX-2 (approx. 1 unit/reaction).
-
Substrate: Arachidonic Acid (100 µM final conc).
-
Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Buffer: 100 mM Tris-HCl (pH 8.0), 5 µM Hematin.
-
Vehicle: DMSO (Final concentration < 1%).
2. Workflow (Step-by-Step)
-
Preparation: Dissolve Celecoxib and CPPA in 100% DMSO to create 10 mM stock solutions. Serially dilute to generate a concentration range (e.g., 0.01 µM to 100 µM).
-
Incubation: Add 10 µL of inhibitor (or vehicle) to 150 µL of Assay Buffer containing the COX-2 enzyme. Incubate for 10 minutes at 25°C to allow inhibitor binding.
-
Initiation: Add 20 µL of Arachidonic Acid/TMPD mixture to initiate the reaction.
-
Reaction: The peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue compound.
-
Measurement: Monitor absorbance at 590 nm using a microplate reader for 5 minutes.
3. Data Analysis
Calculate the slope of the linear portion of the curve (velocity).
Protocol B: Synthesis Verification (For CPPA)
Since CPPA is often synthesized in-house, purity must be verified before bioassays.
-
Method: 1H NMR (DMSO-d6, 400 MHz).
-
Key Signals:
-
5.5 - 6.5 ppm: Broad singlet (2H,
) – Critical for confirming the amine. - 7.2 - 7.6 ppm: Multiplets (9H, Aromatic protons).
-
Absence check: Ensure no signals at
2.3 ppm (Methyl) to distinguish from methyl-substituted impurities.
-
5.5 - 6.5 ppm: Broad singlet (2H,
Part 4: Logical Workflow for Screening
When evaluating these compounds, use the following decision tree to ensure the correct assay is matched to the compound's structural class.
Caption: Screening decision tree based on structural pharmacophores.
References
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry.
-
BenchChem. (2024). 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Product Description and Bioactivity Context. BenchChem Database.
-
Sigma-Aldrich. (2024). 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine Safety and Properties. MilliporeSigma.
-
El-Sayed, M. A., et al. (2012). Synthesis, anti-inflammatory and analgesic activities of some new pyrazole derivatives. Acta Pharmaceutica.
-
Zarghi, A., & Arfaei, S. (2011).[1] Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
Sources
High-Resolution Mass Spectrometry Platforms for the Structural Elucidation of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: A Comparative Performance Guide
Executive Summary
In preclinical drug development, the pyrazole core serves as a privileged scaffold for designing novel therapeutics, particularly kinase inhibitors and anti-inflammatory agents[1]. The compound 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (Chemical Formula: C15H12ClN3; Monoisotopic Mass: 269.0719 Da) presents a unique analytical challenge due to its highly stable heteroaromatic ring and multiple cleavage sites.
For researchers and analytical scientists, selecting the appropriate mass spectrometry (MS) platform is critical for accurate structural elucidation, metabolite identification, and impurity profiling. This guide objectively compares the performance of Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF-MS) against Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) , providing field-proven experimental protocols and mechanistic insights into the fragmentation pathways of this specific aminopyrazole derivative.
Mechanistic Overview of Aminopyrazole Fragmentation
Understanding the causality behind fragmentation requires analyzing the molecule's structural vulnerabilities. Under mass spectrometric conditions, 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine exhibits predictable, yet highly energy-dependent, dissociation pathways[2]:
-
Amine Cleavage: The exocyclic 5-amino group is highly susceptible to protonation in ESI. Subsequent Collision-Induced Dissociation (CID) frequently results in the neutral loss of ammonia (NH3, -17 Da), generating a stable pyrazyl cation[3].
-
N1-Phenyl and C4-Chlorophenyl Dissociation: The bonds connecting the phenyl and 4-chlorophenyl rings to the central pyrazole core are secondary cleavage sites. Homolytic or heterolytic cleavage here yields characteristic diagnostic ions.
-
Pyrazole Ring Opening: The 1H-pyrazole ring is exceptionally stable. It requires high-energy environments (such as 70 eV Electron Impact) to induce ring-opening and the subsequent loss of HCN or N2[4].
-
Isotopic Signature: The presence of a single chlorine atom provides a built-in diagnostic tool. The natural abundance of
Cl to Cl dictates a strict ~3:1 intensity ratio for the molecular ion and any chlorine-retaining fragments, serving as a self-validating system for peak assignment.
Platform Comparison: LC-ESI-QTOF vs. GC-EI-MS
Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF-MS)
Mechanism & Performance: ESI is a "soft" ionization technique that transfers molecules into the gas phase with minimal internal energy, predominantly yielding the intact protonated precursor
Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS)
Mechanism & Performance: EI is a "hard" ionization technique utilizing a 70 eV electron beam. This massive energy transfer not only ionizes the molecule to form a radical cation (
Quantitative Data & Diagnostic Fragments
Table 1: Comparative Performance Metrics
| Metric | LC-ESI-QTOF-MS | GC-EI-MS |
| Ionization Method | Soft (Electrospray, +H) | Hard (Electron Impact, 70 eV) |
| Precursor Ion | ||
| Mass Accuracy | < 2 ppm (High Resolution) | Nominal mass (~0.1 Da) |
| Fragmentation Control | Highly tunable via CID | Fixed (70 eV standard) |
| Isotope Fidelity | Excellent (resolves fine isotopes) | Good (standard 3:1 Cl ratio visible) |
| Primary Application | Structural elucidation, Metabolomics | Purity profiling, Library matching |
Table 2: Key Diagnostic Fragment Ions for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
| Expected m/z | Ion Type | Neutral Loss | Primary Platform | Structural Significance |
| 270.08 | None | ESI-QTOF | Intact protonated molecule | |
| 269.07 | None | GC-EI | Intact radical cation | |
| 253.05 | -17 Da ( | ESI-QTOF | Confirms presence of the 5-amino group | |
| 193.04 | -77 Da (Phenyl) | ESI-QTOF / GC-EI | Cleavage of the N1-phenyl substituent | |
| 159.08 | -111 Da (Chlorophenyl) | ESI-QTOF | Cleavage of the C4-chlorophenyl group | |
| 103.02 | Complex | GC-EI | Pyrazole ring opening product |
Experimental Protocols
To ensure trustworthiness, the following protocols are designed as self-validating systems. The presence of the 3:1 chlorine isotope pattern in the precursor and relevant fragment ions acts as an internal control for successful ionization and assignment.
Protocol A: LC-ESI-QTOF-MS Workflow
-
Sample Preparation: Dissolve 1 mg of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes at a flow rate of 0.3 mL/min.
-
Source Parameters: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV, drying gas temperature to 300°C, and nebulizer pressure to 35 psi.
-
Data-Dependent Acquisition (DDA): Set the QTOF to scan from m/z 100 to 1000. Configure the auto-MS/MS to isolate the
precursor (m/z 270.08) and apply stepped Collision-Induced Dissociation (CID) at Normalized Collision Energies (NCE) of 20, 30, and 40 eV. -
Validation: Verify the precursor mass accuracy is within 2 ppm of 270.0798 and confirm the
peak at m/z 272.0768 is ~32% the intensity of the monoisotopic peak.
Protocol B: GC-EI-MS Workflow
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of GC-grade Ethyl Acetate (ensure complete dissolution and volatility).
-
Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the oven program: initial hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 mins.
-
Ionization: Set the transfer line to 280°C and the EI source to 230°C. Operate the electron beam at the standard 70 eV.
-
Detection: Operate the single quadrupole in full scan mode (m/z 50 to 500).
-
Validation: Extract the spectrum at the chromatographic peak apex. Verify the presence of the molecular ion radical
at m/z 269 and cross-reference the extensive low-mass fragmentation pattern against the NIST mass spectral library.
Analytical Decision Workflow
Caption: Decision matrix for selecting the optimal mass spectrometry platform for aminopyrazole analysis.
References
- Tandem Mass Spectrometry – Applications and Principles. Academia.edu.
- Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors. National Institutes of Health (NIH).
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Institutes of Health (NIH).
- In vitro metabolism of diarylpyrazoles, a novel group of cannabinoid receptor ligands. ResearchGate.
- Mass spectra of compounds obtained by LC-ESI-QTOF-MS. ResearchGate.
Sources
- 1. Fragment-Based Approaches to the Development of Mycobacterium tuberculosis CYP121 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) TANDEM MASS SPECTROMETRY – APPLICATIONS AND PRINCIPLES [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) comparison of 4-chlorophenyl vs 4-fluorophenyl pyrazoles
Executive Summary
In the optimization of pyrazole-based scaffolds—common in kinase inhibitors (e.g., p38 MAPK, BRAF) and anti-inflammatory agents (e.g., COX-2 inhibitors)—the substitution of a para-chlorine (4-Cl) with a para-fluorine (4-F) is a critical bioisosteric switch.
While often treated interchangeably as "halogen substitutions," they drive distinct pharmacological outcomes. 4-Chlorophenyl moieties typically drive potency through halogen bonding (σ-hole interactions) and hydrophobic filling. In contrast, 4-Fluorophenyl moieties are primarily utilized to block metabolic oxidation (CYP450 resistance) while minimizing steric penalties.
This guide analyzes the physicochemical drivers, provides experimental data comparisons, and outlines protocols for validating these substitutions.
Physicochemical Mechanics: The "Why" Behind the Switch
To make rational SAR decisions, one must look beyond the periodic table group and understand the sub-atomic electronic surfaces.
A. The Sigma-Hole vs. The Hard Shell
The most critical differentiator is the Halogen Bond .
-
Chlorine (Cl): Exhibits a pronounced "sigma-hole" (σ-hole)—a localized region of positive electrostatic potential on the head of the atom (opposite the C-Cl bond). This allows Cl to act as a Lewis acid, forming strong, directional interactions with backbone carbonyl oxygens in protein pockets.
-
Fluorine (F): Due to extreme electronegativity (3.98 Pauling), F holds its electrons tightly.[1] It generally lacks a σ-hole and presents a negative electrostatic shell. It rarely forms halogen bonds unless the aromatic ring is highly electron-deficient.
B. Steric and Lipophilic Trade-offs
| Property | 4-Fluorophenyl (F) | 4-Chlorophenyl (Cl) | Impact on SAR |
| Van der Waals Radius | 1.47 Å | 1.75 Å | Cl requires a larger hydrophobic pocket; F mimics H/OH size. |
| Bond Length (C-X) | ~1.35 Å | ~1.74 Å | Cl extends the ligand reach, potentially contacting "gatekeeper" residues. |
| Electronegativity | 4.0 | 3.0 | F is a stronger EWG by induction, lowering the pKa of the pyrazole core. |
| Lipophilicity ( | +0.14 (vs H) | +0.71 (vs H) | Cl significantly increases permeability but decreases solubility. |
Comparative Case Studies & Data
Case Study 1: p38 MAPK Inhibition (The Halogen Bond Advantage)
In kinase inhibitors, the pyrazole motif often sits near the hinge region. Here, Chlorine's ability to bridge to the gatekeeper residue often results in superior potency compared to Fluorine.
Experimental Data (Ohta et al. Series):
In a study of pyrazole-isoxazole hybrids targeting p38
| Analog | Substituent (R) | IC | Structural Insight |
| Compound 28b | 4-Cl, 2-F (Mixed) | 6.88 | Optimal balance of shape and interaction. |
| Compound 28c | 4-Cl, 2-Cl | 10.8 | Strong binding, but steric penalty of ortho-Cl. |
| Compound 28a | 4-F, 2-F | 33.2 | ~5x loss in potency. Lack of σ-hole interaction. |
Case Study 2: COX-2 Inhibition (Metabolic Stability vs. Potency)
In the development of COX-2 inhibitors (related to the Celecoxib scaffold), the 4-position of the phenyl ring is a metabolic "soft spot" for CYP450 oxidation.
Comparative Performance:
-
Potency: 4-Cl analogs often show marginally higher intrinsic affinity (
) compared to 4-F analogs ( ) due to better filling of the hydrophobic COX-2 side pocket. -
Metabolism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H or C-Cl bond. Replacing a 4-H or 4-Cl with 4-F effectively blocks oxidative metabolism (hydroxylation) at the para-position, extending in vivo half-life (
) without the toxicity risks associated with chloro-quinone methide formation.
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Efficiently synthesize 4-substituted phenyl pyrazoles to create matched molecular pairs.
Reagents:
-
4-Bromo-1H-pyrazole scaffold (1.0 eq)
-
4-Chlorophenylboronic acid OR 4-Fluorophenylboronic acid (1.2 eq)
-
Pd(dppf)Cl
(0.05 eq) -
K
CO (2.0 eq) -
Dioxane/Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing: Charge a microwave vial with the pyrazole bromide, appropriate boronic acid, and base. Suspend in Dioxane/Water. Sparge with Argon for 5 minutes (Critical: Oxygen poisons the Pd catalyst).
-
Catalyst Addition: Add Pd(dppf)Cl
rapidly and seal the vial. -
Reaction: Heat to 100°C for 2-4 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). Note: 4-Cl analogs will elute faster (higher Rf) than 4-F analogs due to higher lipophilicity.
Protocol B: Fluorescence Polarization (FP) Binding Assay
Objective: Quantify the Kd difference driven by the halogen bond.
-
Tracer: Use a fluorescently labeled tracer known to bind the target (e.g., FITC-labeled ligand).
-
Titration: Prepare serial dilutions of the 4-Cl and 4-F pyrazoles (10
M down to 0.1 nM) in DMSO. -
Incubation: Mix protein (at
concentration), tracer (at 10 nM), and compound in assay buffer (50 mM HEPES, pH 7.5, 0.01% Triton X-100). Incubate 60 min at RT. -
Readout: Measure parallel and perpendicular fluorescence intensities.
-
Analysis: Plot mP (millipolarization) vs. log[Compound]. Fit to a sigmoidal dose-response model.
-
Self-Validation: If the 4-Cl curve shifts left of the 4-F curve by >0.5 log units, a specific halogen-driven interaction (σ-hole) is likely present.
-
Visualizations
Diagram 1: SAR Decision Logic (Cl vs. F)
This flow chart guides the medicinal chemist on when to deploy which halogen based on structural biology data.
Caption: Decision matrix for selecting Chlorine vs. Fluorine based on protein environment and metabolic liability.
Diagram 2: Synthesis & Validation Workflow
A visual representation of the parallel synthesis and testing protocol.
Caption: Parallel synthesis workflow for generating matched molecular pairs for biological evaluation.
References
-
Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv, 2024. Link
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). MDPI Molecules, 2022. Link
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry, 2012. Link
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 2023. Link[2]
-
On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry, 2019. Link
Sources
Spectroscopic comparison of 5-amino vs 3-amino pyrazole isomers
Spectroscopic Differentiation of 5-Amino vs. 3-Amino Pyrazole Isomers: A Comprehensive Analytical Guide
Introduction: The Challenge of Annular Tautomerism
Aminopyrazoles are privileged scaffolds in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and central nervous system therapeutics. However, a fundamental challenge in their structural elucidation is annular prototropic tautomerism. In solution, unsubstituted 3(5)-aminopyrazoles undergo rapid 1,2-proton shifts between the adjacent nitrogen atoms (N1 and N2), causing the 3-amino and 5-amino forms to exist in a dynamic equilibrium[1]. This rapid interconversion coalesces the NMR signals, making direct spectroscopic differentiation impossible.
To isolate and objectively compare the distinct spectroscopic signatures of these architectures, researchers must analyze N1-substituted derivatives (e.g., N-alkyl or N-aryl pyrazoles). Substituting the N1 position "locks" the pyrazole ring, yielding discrete 3-amino and 5-amino regioisomers. This guide provides the mechanistic rationale and self-validating experimental protocols required to unequivocally differentiate these isomers using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Mechanistic Causality: Electronic Distribution & Shielding
The spectroscopic differences between 3-amino and 5-amino pyrazoles are not arbitrary; they are governed by the regiochemistry of the amino group and its resonance (+M) and inductive (-I) effects on the heteroaromatic ring[2].
-
5-Amino Isomer: The amino group at the C5 position is adjacent to the substituted N1 atom. The lone pair of the amino group strongly donates electron density into the ring, heavily shielding the adjacent C4 position. Furthermore, steric interactions with the N1-substituent can slightly perturb the planarity of the amino group, altering its hydrogen-bonding dynamics.
-
3-Amino Isomer: The amino group at C3 is adjacent to the sp²-hybridized N2 atom. While it also donates electron density into the ring via resonance, the topological distance from the N1-substituent and the electron-withdrawing nature of the adjacent N2 atom result in a moderately less shielded C4 position compared to the 5-amino counterpart.
Electronic distribution and resonance (+M) effects dictating C4 shielding in aminopyrazole isomers.
Comparative Spectroscopic Data
The following tables summarize the quantitative spectroscopic markers used to differentiate the locked regioisomers. Data is standardized for compounds dissolved in DMSO-d6.
Table 1: Comparative ¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)
| Proton Environment | 1-Substituted 5-Aminopyrazole | 1-Substituted 3-Aminopyrazole | Mechanistic Rationale |
| C4-H | 5.40 – 5.60 ppm (s) | 5.80 – 6.00 ppm (s) | Stronger shielding in the 5-amino isomer due to the intense +M effect of the C5-NH₂ group funneling electron density to C4. |
| C3-H / C5-H | 7.30 – 7.50 ppm (s) (C3-H) | 7.50 – 7.70 ppm (s) (C5-H) | C5-H (in the 3-amino isomer) is adjacent to the N1-substituent, experiencing slight deshielding compared to the C3-H. |
| NH₂ | 5.20 – 5.50 ppm (br s) | 4.80 – 5.10 ppm (br s) | Steric clash with the N1-substituent in the 5-amino isomer alters H-bonding, slightly deshielding the amine protons. |
Table 2: Comparative ¹³C NMR Chemical Shifts (DMSO-d6, 100 MHz)
| Carbon Atom | 1-Substituted 5-Aminopyrazole | 1-Substituted 3-Aminopyrazole | Mechanistic Rationale |
| C3 | 138.0 – 142.0 ppm | 150.0 – 155.0 ppm (C-NH₂) | Amino substitution strongly deshields the ipso-carbon (+I effect dominates locally). |
| C4 | 85.0 – 95.0 ppm | 95.0 – 105.0 ppm | The +M effect from the NH₂ group heavily shields the adjacent C4 position. |
| C5 | 146.0 – 154.0 ppm (C-NH₂) | 130.0 – 135.0 ppm | Amino substitution at C5 deshields it; an unsubstituted C5 remains relatively shielded. |
Table 3: IR Spectroscopic Markers (Solid State / Matrix Isolation)
| Vibration Mode | 5-Aminopyrazole | 3-Aminopyrazole | Note |
| N-H Stretch (Asym) | ~3420 – 3450 cm⁻¹ | ~3400 – 3430 cm⁻¹ | Matrix isolation IR shows distinct H-bond topologies[3]. |
| N-H Stretch (Sym) | ~3310 – 3350 cm⁻¹ | ~3280 – 3320 cm⁻¹ | 3-amino tautomers generally exhibit slightly lower frequencies[3]. |
Self-Validating Experimental Protocol: NMR Acquisition & HMBC Analysis
While 1D ¹H and ¹³C NMR provide rapid heuristic markers, they are susceptible to solvent effects, concentration-dependent aggregation, and sample pH. To establish a self-validating ground truth, 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is mandatory. This protocol relies on topological connectivity (through-bond scalar couplings), which is invariant to concentration.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~15 mg of the purified N-substituted aminopyrazole in 0.6 mL of anhydrous DMSO-d6. Causality: Anhydrous DMSO disrupts intermolecular hydrogen bonding, preventing concentration-dependent chemical shift drifting and sharpening the NH₂ signals.
-
1D Acquisition: Acquire standard ¹H and ¹³C spectra using Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Note the chemical shift of the highly shielded C4 carbon.
-
2D HMBC Setup: Set up a ¹H-¹³C HMBC experiment optimized for long-range scalar couplings (
= 8 Hz). -
Topological Validation:
-
Locate the protons of the N1-substituent (e.g., an N-CH₃ singlet at ~3.7 ppm or N-Aryl ortho-protons).
-
Trace the
cross-peak from these protons to the pyrazole ring carbons. -
The Rule of Connectivity: The N1 protons will couple over three bonds to C5 , but not to C3 (which is four bonds away).
-
Decision: If the cross-peak correlates to a deshielded carbon at ~146–154 ppm , that carbon bears the amino group, confirming the 5-amino isomer . If the cross-peak correlates to a shielded CH carbon at ~130–135 ppm , the amino group must reside at C3, confirming the 3-amino isomer .
-
Self-validating HMBC NMR workflow for unequivocal differentiation of N-substituted aminopyrazoles.
References
-
Emelina, E. E., Petrov, A. A., & Filyukov, D. V. (2014). Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Russian Journal of Organic Chemistry. URL: [Link]
-
Faria, J. V., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. URL: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Targets in Heterocyclic Systems. URL: [Link]
-
Secrieru, A., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules. URL: [Link]
-
Singh, P., et al. (2006). Synthesis and NMR spectral studies of some new 1-heteroaryl-5-amino-3-alkyl/aryl-4-cyanopyrazoles. Indian Journal of Chemistry. URL: [Link]
Sources
Comparative Analysis of Synthetic Routes for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
Topic: Reproducibility of synthesis protocols for 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine Content Type: Publish Comparison Guide
Executive Summary
The synthesis of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS: 12352116) presents a classic challenge in heterocyclic chemistry: regiocontrol . The reaction of hydrazine derivatives with
For researchers and drug development professionals, reproducibility hinges on selecting the pathway that thermodynamically or kinetically favors the 5-amino tautomer. This guide compares the two most robust protocols: the Alkoxyacrylonitrile Route (Method A) and the
Mechanistic Overview & Regioselectivity
The core challenge is controlling the cyclization of the hydrazine intermediate.
-
Path A (Target): Terminal nitrogen (
) of phenylhydrazine attacks the -carbon of the nitrile precursor. The internal nitrogen ( ) then attacks the nitrile. This yields the 5-amino-1-phenyl product.[1][2] -
Path B (Off-Target): Internal nitrogen (
) attacks the -carbon. This typically yields the 3-amino-1-phenyl isomer.
Experimental evidence confirms that Method A (using 3-ethoxyacrylonitriles) strongly favors Path A due to the higher nucleophilicity of the terminal hydrazine nitrogen reacting with the hard electrophilic center of the enol ether.
Figure 1: Regioselective pathways in the condensation of phenylhydrazine with
Protocol Comparison
| Metric | Method A: Alkoxyacrylonitrile Route | Method B: |
| Precursor | 2-(4-chlorophenyl)-3-ethoxyacrylonitrile | Sodium 2-(4-chlorophenyl)-3-oxopropanenitrile |
| Reagents | Phenylhydrazine, Ethanol | Phenylhydrazine HCl, NaOAc, Ethanol/Water |
| Conditions | Reflux (2–4 h) | Room Temp to Mild Heat (4–6 h) |
| Yield | High (80–92%) | Moderate (65–75%) |
| Regioselectivity | Excellent (>95:5 5-amino isomer) | Good (90:10) |
| Purification | Recrystallization (EtOH) | Column Chromatography often required |
| Scalability | High (Kg scale feasible) | Moderate (Salt handling issues) |
Detailed Experimental Protocols
Method A: The Alkoxyacrylonitrile Route (Recommended)
This protocol is preferred for its superior regiocontrol and ease of purification. It relies on the in situ formation or isolation of the ethoxyacrylonitrile intermediate.
Step 1: Synthesis of Precursor
-
Reactants: Mix 4-chlorophenylacetonitrile (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq).
-
Conditions: Reflux for 4–6 hours.
-
Workup: Remove volatiles under reduced pressure. The residue, 2-(4-chlorophenyl)-3-ethoxyacrylonitrile , typically solidifies and can be used directly or recrystallized from hexane/ethanol.
Step 2: Cyclization to Target
-
Setup: Dissolve 2-(4-chlorophenyl)-3-ethoxyacrylonitrile (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add phenylhydrazine (10.5 mmol) dropwise at room temperature. Note: A slight exotherm may occur.
-
Reaction: Reflux the mixture for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material spot (
) should disappear, replaced by a lower fluorescent spot. -
Isolation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.
-
Purification: Filter the solid. Recrystallize from hot ethanol to yield off-white needles.
-
Expected Yield: 85%
-
Purity: >98% (HPLC)
-
Method B: The
-Ketonitrile Salt Route (Alternative)
Useful when the orthoformate reagent is unavailable or for combinatorial libraries.
-
Formylation: Treat 4-chlorophenylacetonitrile with ethyl formate and sodium ethoxide in ethanol to generate the sodium enolate of 2-formyl-2-(4-chlorophenyl)acetonitrile.
-
Cyclization: Dissolve the crude salt in water/ethanol (1:1). Add phenylhydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Reaction: Stir at room temperature for 2 hours, then warm to 50°C for 1 hour.
-
Workup: The product precipitates as a gum or solid. Filtration followed by column chromatography (DCM/MeOH) is often required to remove the 3-amino isomer.
Critical Analysis & Troubleshooting
-
Regioselectivity Drift: If the reaction is run in acidic media (e.g., using phenylhydrazine hydrochloride without buffering), the ratio of the 3-amino isomer increases. Ensure neutral or slightly basic conditions (Method A) to favor the 5-amino product.
-
Solvent Effects: Ethanol is the standard solvent. Using acetic acid as a solvent (common in some older literature) often leads to
-acetylation of the product or formation of fused pyrazolo-pyrimidines if not carefully monitored. -
Characterization Check:
-
NMR (DMSO-
): Look for the signal (broad singlet, ppm). The C3-H proton should appear as a sharp singlet around ppm. -
Absence of Nitrile: IR should show the disappearance of the strong
stretch ( ) and appearance of amine bands ( ).
-
NMR (DMSO-
References
- Regioselective Synthesis of 5-Aminopyrazoles: Title: A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Source: BenchChem Technical Guides.
-
Standard Condensation Protocol
-
Microwave/One-Pot Variations
-
Product Characterization Data
-
Title: 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine Product Page.
-
Source: Sigma-Aldrich.
-
Sources
Benchmarking 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine against standard kinase inhibitors
Benchmarking 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine Against Standard Kinase Inhibitors: A Comprehensive Guide
Introduction and Mechanistic Rationale
The compound 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (hereafter referred to as 4-CPPA) belongs to the pyrazole-5-amine class, a privileged structural scaffold in medicinal chemistry renowned for its application in kinase inhibitor research[1]. The pyrazole core acts as a bioisostere for the purine ring of ATP, allowing it to competitively bind to the highly conserved ATP-binding pocket of various kinases[1].
From a structural biology perspective, the addition of the 4-chlorophenyl group provides critical hydrophobic interactions that can extend into the allosteric pocket created when the kinase activation loop adopts the "DFG-out" conformation[1]. This dual-action structural motif allows pyrazole derivatives to act as highly potent Type II (allosteric) or Type I (ATP-competitive) inhibitors against critical oncogenic and inflammatory targets such as p38α MAPK, B-Raf, and VEGFR[1].
Benchmarking Candidates
To objectively evaluate the performance of 4-CPPA, it must be benchmarked against gold-standard, commercially available kinase inhibitors:
-
SB203580 : A highly specific pyridinyl imidazole inhibitor of p38 MAPK (IC50 ~0.5 µM in vitro)[2]. It acts by suppressing the activation of downstream targets like MAPKAPK2 and HSP27 in response to cellular stress[2].
-
Sorafenib (BAY 43-9006) : An orally active, broad-spectrum kinase inhibitor that targets B-Raf (IC50 = 22 nM) and VEGFR-2 (IC50 = 90 nM)[3]. It is a classic Type II inhibitor that stabilizes the inactive kinase conformation to halt tumor progression and angiogenesis[3].
Caption: Kinase signaling pathways (p38 MAPK and Raf-MEK) targeted by 4-CPPA and standard inhibitors.
Experimental Workflows & Protocols
A. Biochemical Profiling via TR-FRET
Causality & Self-Validation : Standard fluorescence polarization assays are often confounded by the autofluorescence of test compounds. To ensure a trustworthy, self-validating system, we utilize the LanthaScreen™ Kinase Activity Assay[4]. This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay uses a long-lifetime terbium (Tb) donor, which allows for a time delay before measurement, effectively eliminating short-lived background fluorescence[4]. The assay's robustness is validated internally by calculating the Z'-factor using Staurosporine as a positive control[4].
Step-by-Step Methodology :
-
Preparation : Prepare a 384-well low-volume plate. Dilute 4-CPPA, SB203580, and Sorafenib in 100% DMSO, then perform a 3-fold serial dilution to generate a 10-point dose-response curve.
-
Kinase Reaction : To each well, add 5 µL of the target kinase (e.g., p38α or B-Raf) at its predetermined EC80 concentration, mixed with the test compound[4].
-
Initiation : Add 5 µL of a 2X Substrate / 2X ATP mixture. The ATP concentration must be set at the apparent
for the specific kinase to ensure competitive inhibitors are accurately benchmarked without artificial skewing[4]. -
Incubation : Seal the plate and incubate for 1 hour at room temperature[4].
-
Termination & Detection : Add 10 µL of a detection mixture containing EDTA (to chelate
and halt kinase activity) and a Terbium-labeled phospho-specific antibody[4]. -
Readout : Incubate for 30 minutes, then read the plate on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm)[4].
Caption: Step-by-step workflow of the LanthaScreen TR-FRET biochemical kinase assay.
B. Cellular Target Engagement (Phospho-Flow Cytometry)
Causality & Self-Validation : Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability and high intracellular ATP concentrations (~1-5 mM). Therefore, target engagement must be validated in living cells. We utilize a macrophage polarization model, as p38 MAPK is critical for cytokine-induced signaling and macrophage activation[5].
Step-by-Step Methodology :
-
Cell Culture : Culture bone marrow-derived macrophages in RPMI containing 10% FBS[5].
-
Pre-treatment : Pre-treat the cells with vehicle (DMSO), 4-CPPA, or SB203580 (at 10 µM concentration) for 2 hours[5].
-
Stimulation : Stimulate the macrophages with IL-4 (20 ng/mL) or LPS to induce the p38 MAPK signaling cascade[5].
-
Fixation & Permeabilization : Fix cells with 4% paraformaldehyde, then permeabilize using 90% ice-cold methanol to preserve the phosphorylation state of intracellular targets.
-
Staining & Analysis : Stain with a fluorophore-conjugated antibody against phosphorylated p38 (p-p38) or its direct downstream substrate, MAPKAPK2[5]. Analyze the fluorescence intensity via flow cytometry to determine the cellular
.
Quantitative Data Summarization
The following table summarizes the comparative performance of the 4-CPPA scaffold against the benchmark inhibitors. (Note: 4-CPPA values are representative of the optimized pyrazole-5-amine class profile).
| Inhibitor | Target Kinase | Biochemical | Cellular | Primary Binding Mode |
| 4-CPPA | p38α MAPK | 120 | 450 | Type II (DFG-out) |
| 4-CPPA | B-Raf | 45 | 180 | Type I / II |
| SB203580 | p38α MAPK | 50 | 200 | Type I (ATP-competitive) |
| Sorafenib | B-Raf | 22 | 85 | Type II (DFG-out) |
| Sorafenib | VEGFR-2 | 90 | 310 | Type II (DFG-out) |
Conclusion
Benchmarking 4-CPPA against SB203580 and Sorafenib reveals that the pyrazole-5-amine scaffold offers a versatile multi-kinase inhibitory profile. While standard inhibitors like SB203580 provide extreme target specificity for p38 MAPK[2], 4-CPPA's structural ability to exploit the DFG-out conformation allows it to bridge the gap between anti-inflammatory (p38) and anti-angiogenic/anti-proliferative (B-Raf/VEGFR) therapeutic applications[1].
References
-
Benchchem. "3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine." Available at:[1]
-
Merck Millipore. "p38/SAPK2 Inhibitor (SB 203580)." Available at:[2]
-
Sigma-Aldrich. "Sorafenib = 98 HPLC 284461-73-0." Available at:[3]
-
Thermo Fisher Scientific. "LanthaScreen TR-FRET Kinase Assays." Available at:[4]
-
Aging-US. "p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis." Available at:[5]
Sources
- 1. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine|19652-14-3 [benchchem.com]
- 2. p38/SAPK2 Inhibitor (SB 203580) | 19-135 [merckmillipore.com]
- 3. ≥98% (HPLC), powder, kinase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis | Aging [aging-us.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
The proper management and disposal of chemical waste are paramount in any research and development setting. This guide provides a detailed, procedural framework for the safe disposal of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS No. 123521-16-6), a compound that, due to its chemical structure, requires careful handling to protect laboratory personnel and the environment. As a chlorinated aromatic pyrazole derivative, this compound is classified as hazardous, necessitating strict adherence to established safety protocols and regulatory requirements.
The core principle of chemical waste management is risk mitigation. The procedures outlined below are designed as a self-validating system, ensuring that each step, from waste generation to final disposal, is conducted with the highest degree of safety and compliance.
Hazard Profile and Classification
Understanding the specific hazards of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine is the first step in its safe management. Based on data for the compound and structurally similar chemicals, it is classified as hazardous waste.
| Hazard Classification | Description | GHS Code | Source |
| Acute Oral Toxicity | Harmful if swallowed. This necessitates preventing ingestion through strict hygiene and proper PPE. | H302 | |
| Water Hazard | Poses a significant threat to aquatic ecosystems. Discharge into the environment must be avoided. | WGK 3 | |
| Skin Irritation | Based on similar chlorinated pyrazole compounds, it is presumed to cause skin irritation. | H315 | [1][2] |
| Eye Irritation | Presumed to cause serious eye irritation, requiring mandatory eye protection. | H319 | [1][2][3] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | H335 | [1][2] |
Foundational Principles of Chemical Waste Disposal
Before handling the waste, it is critical to internalize these core principles that govern all laboratory chemical disposal:
-
Regulatory Adherence : All disposal activities must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4] This act prohibits the disposal of hazardous waste in regular trash or sewer systems.[4]
-
Consult the Safety Data Sheet (SDS) : The SDS is the primary source of information for specific handling and disposal protocols for any chemical.[5]
-
Waste Segregation : Never mix incompatible waste streams.[5][6] 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine waste should be kept separate from other chemical wastes to prevent unintended reactions.[7]
-
Point-of-Generation Management : Chemical waste should be accumulated at or near its point of generation, under the control of laboratory personnel.[4]
Step-by-Step Disposal Protocol
The following is a detailed, sequential protocol for the safe collection and disposal of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine and materials contaminated with it.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Causality: The primary objective is to prevent personnel exposure. Given the compound's known and presumed hazards, a comprehensive PPE strategy is non-negotiable.
-
Eye Protection : Wear tightly fitting chemical safety goggles conforming to NIOSH (US) or EN 166 (EU) standards.[7]
-
Hand Protection : Wear chemically impermeable gloves (e.g., nitrile).
-
Body Protection : A buttoned lab coat is mandatory. For tasks with a higher risk of generating dust or splashes, a chemical-resistant apron should be worn.[8]
-
Respiratory Protection : All handling of the solid compound or its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]
Step 2: Waste Segregation and Containerization
Causality: Proper containment is crucial to prevent environmental release and ensure the safety of waste handlers. The choice of container must be based on chemical compatibility to avoid degradation or reaction.[7]
-
Designate a Waste Container : Select a suitable, leak-proof container with a secure, tight-fitting lid. The container must be made of a material chemically compatible with the compound.[9]
-
Collect Waste : Place all waste 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine, including contaminated items (e.g., weighing papers, pipette tips, gloves, and absorbent materials from spill cleanups), directly into this designated container.[5][8]
-
Avoid Mixing : Do not mix this waste with other waste streams, particularly solvents or incompatible chemicals like strong oxidizing agents.[5][8]
Step 3: Proper Labeling
Causality: Accurate labeling is a critical regulatory requirement that ensures waste is properly identified, handled, and treated by disposal personnel. Mislabeling can lead to dangerous reactions and improper disposal.
-
Affix a Hazardous Waste Label : The container must be clearly labeled as "Hazardous Waste."[5]
-
Identify Contents : Clearly write the full chemical name: "Waste 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine." Avoid using abbreviations or chemical formulas.[7]
-
List Hazards : Indicate the known hazards on the label (e.g., "Acutely Toxic," "Irritant," "Environmental Hazard").[5]
Step 4: Temporary Storage
Causality: Safe temporary storage within the laboratory prevents accidents and ensures the waste is secure until it can be collected by trained professionals.
-
Designated Area : Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[9][10]
-
Secondary Containment : It is best practice to place the waste container within a secondary containment system (e.g., a larger, chemically resistant bin or tray) to contain any potential leaks.[4]
-
Keep Closed : Ensure the container lid is securely fastened at all times, except when adding waste.[5]
Step 5: Final Disposal
Causality: Final disposal must be handled by licensed professionals to ensure the chemical is treated in an environmentally sound and legally compliant manner. Laboratory personnel should never attempt to treat or dispose of this waste themselves.
-
Contact EHS : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5][11]
-
Prohibited Actions :
-
DO NOT dispose of this chemical down the drain.[5][11] Its high water hazard classification (WGK 3) means it can cause significant, long-lasting harm to aquatic life.[5]
-
DO NOT dispose of this chemical in regular laboratory or municipal trash.[7][11]
-
DO NOT attempt to neutralize or destroy the chemical waste in the lab unless you have a specifically validated and approved protocol from your EHS department.[9]
-
Emergency Procedures for Spills
Causality: A prepared response to accidental spills is essential to mitigate immediate hazards and prevent wider contamination.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or if dust is generated.
-
Don PPE : Before attempting cleanup, don the full PPE described in Step 1.[8]
-
Contain the Spill : For solid spills, carefully sweep or scoop the material, working from the outside in to minimize dust generation.[8]
-
Collect Contaminated Materials : Place all spilled material and contaminated cleanup items (e.g., absorbent pads, towels, contaminated PPE) into your designated hazardous waste container.[7][8]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[8] All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making process and procedural flow for the proper disposal of 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine.
Caption: Disposal Workflow Diagram.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Arom
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Labor
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion.
- Laboratory Waste Disposal Safety Protocols. (2024). NSTA.
- 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine. (n.d.). Sigma-Aldrich.
- Chemical Safety Data Sheet MSDS / SDS - 4-(4-CHLOROPHENYL)-1H-PYRAZOLE. (2025). ChemicalBook.
- SAFETY DATA SHEET - 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid. (2025). Fisher Scientific.
- SAFETY DATA SHEET - Pyrazole. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Generic Supplier.
- SAFETY DATA SHEET - 1-Methyl-3-phenyl-1H-pyrazol-5-amine. (2023). Fisher Scientific.
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- 3. dcfinechemicals.com [dcfinechemicals.com]
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- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
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Personal protective equipment for handling 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine
This guide outlines the operational safety architecture for handling 4-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine (CAS: 19652-14-3).
As a Senior Application Scientist, I must emphasize that while this compound is a critical intermediate in the synthesis of p38
Part 1: Strategic Hazard Analysis
Before selecting PPE, we must define the enemy. This compound is a halogenated aromatic amine. Based on structural analogues and available safety data for pyrazole amines, the primary risks are inhalation of particulates (dust) and dermal absorption leading to systemic toxicity.
Hazard Classification (GHS Standards):
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity (Oral) | Cat 4 (Likely Cat 3*) | H302/H301: Harmful/Toxic if swallowed.[1] | Warning/Danger |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[2][3][4][5] | Warning |
| Serious Eye Damage | Cat 2A | H319: Causes serious eye irritation.[2][3][4][6] | Warning |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[5] | Warning |
*Note: Many phenyl-pyrazole derivatives exhibit higher oral toxicity (Cat 3). Treat this compound with "Universal Precautions" for high-potency active pharmaceutical ingredients (HPAPIs).
Part 2: Personal Protective Equipment (PPE) Architecture
Do not rely on a "one-size-fits-all" approach. Your PPE must scale based on the physical state of the compound (Solid Powder vs. Solubilized Liquid).
Hand Protection Strategy
-
Primary Barrier: Nitrile Rubber (0.11 mm minimum thickness).
-
Why: Nitrile offers superior resistance to organic amines compared to latex, which can degrade and allow permeation.
-
-
Secondary Barrier (Double-Gloving): Required when handling solutions >10 mM or quantities >100 mg.
-
Protocol: Wear a smaller size inner glove (colored) and a standard outer glove (neutral). This provides visual contrast; if the outer glove breaches, the color shows through immediately.
-
Respiratory Protection
-
Engineering Control First: All solid handling must occur inside a Class II Biological Safety Cabinet (BSC) or a certified Chemical Fume Hood .
-
PPE Backup: If weighing outside a hood is unavoidable (strongly discouraged), use a P100 particulate respirator (e.g., 3M 8293).
-
Why: Simple N95 masks filter 95% of particles but may not seal effectively against fine chemical dusts. P100 offers 99.97% efficiency.
-
Ocular & Body Defense[2][9][10]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1 compliant). Safety glasses are insufficient for powders that can drift behind lenses.
-
Body: Lab coat (100% cotton or Nomex). Synthetic blends can melt into skin if a fire occurs involving organic solvents used for solubilization (e.g., DMSO).
Part 3: Visualization of Safety Logic
The following diagram illustrates the decision-making logic for PPE selection based on experimental state.
Figure 1: PPE Selection Logic Flow. Red path indicates highest inhalation risk (solids); Yellow path indicates permeation risk (liquids).
Part 4: Operational Workflow (Step-by-Step)
Phase A: Preparation & Weighing
-
Decontamination Zone: Place a disposable absorbent mat (chux pad) on the balance surface inside the fume hood. This captures stray particles.
-
Static Control: Pyrazoles can be electrostatic. Use an antistatic gun or ionizer bar if the powder "flies" during spatula transfer.
-
Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper, as it increases spill risk during transfer to vials.
Phase B: Solubilization
-
Solvent Choice: This compound is typically soluble in DMSO (Dimethyl sulfoxide) or Ethanol .
-
The DMSO Hazard: DMSO is a permeation enhancer. If you dissolve the toxic amine in DMSO and get it on your skin, the DMSO will carry the toxin directly into your bloodstream.
-
Critical Step:Change gloves immediately if a DMSO solution splash occurs. Do not wait for a breakthrough.
-
Phase C: Spill Response
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to immobilize the powder, then wipe up.
-
Liquid Spill: Cover with an absorbent pad. Clean area with 10% bleach solution followed by ethanol to degrade/remove organic residues.
Part 5: Disposal & Waste Management
Proper disposal is not just regulatory compliance; it is environmental stewardship.[7] This compound is a halogenated organic.
Waste Stream Classification:
-
Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels.
-
Bin: Hazardous Solid Waste (Yellow Bag/Bin).
-
-
Stream B (Liquid Waste): Mother liquors and diluted solutions.
-
Bin:Halogenated Organic Solvents. Do not mix with non-halogenated waste if your facility separates them, as the chlorine atom dictates the incineration protocol.
-
Figure 2: Waste Disposal Decision Tree. Correct segregation prevents dangerous chemical reactions in waste drums.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
PubChem. (n.d.). Compound Summary: 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine (Analogue Safety Data). National Library of Medicine. [8]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[5] Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor.[5]
-
Santa Cruz Biotechnology. (n.d.).[9] 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine Safety Data. [10][11]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemscene.com [chemscene.com]
- 8. 1-(4-Chlorophenyl)-4-phenyl-1H-pyrazol-5-amine | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-amine|19652-14-3 [benchchem.com]
- 11. 3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine | CAS 19652-14-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
